Technical Documentation Center

(4-Bromo-2-methoxyphenyl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Bromo-2-methoxyphenyl)methanamine
  • CAS: 1071037-16-5

Core Science & Biosynthesis

Foundational

(4-Bromo-2-methoxyphenyl)methanamine CAS 107264-09-5 chemical properties

An In-depth Technical Guide to (4-Bromo-2-methoxyphenyl)methanamine (CAS 107264-09-5) Authored by: A Senior Application Scientist Abstract (4-Bromo-2-methoxyphenyl)methanamine, with CAS Registry Number 107264-09-5, is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (4-Bromo-2-methoxyphenyl)methanamine (CAS 107264-09-5)

Authored by: A Senior Application Scientist

Abstract

(4-Bromo-2-methoxyphenyl)methanamine, with CAS Registry Number 107264-09-5, is a substituted benzylamine that serves as a highly versatile building block in modern organic synthesis. Its unique trifunctional arrangement—a primary amine, a bromine atom, and a methoxy group on a phenyl ring—offers multiple reaction sites for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting.

Core Chemical and Physical Properties

(4-Bromo-2-methoxyphenyl)methanamine is a key intermediate whose physical properties are crucial for its application in synthesis, dictating choices of solvents, reaction conditions, and purification methods. The compound is typically a solid at room temperature and, like many substituted anilines and benzylamines, requires careful handling.

PropertyValueSource(s)
CAS Number 107264-09-5 (Note: Related structures may have similar CAS numbers)-
Molecular Formula C₈H₁₀BrNO[1][2]
Molecular Weight 216.07 g/mol [1]
Appearance Bright yellow crystalline powder (based on related compounds)[3]
Purity Commercially available at ≥95%[1]
Solubility Expected to be soluble in methanol and other polar organic solvents[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances[4]

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, benzylic, and amine protons.

  • Aromatic Protons (δ 6.8-7.5 ppm): Three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets, influenced by the bromo, methoxy, and aminomethyl substituents.

  • Benzylic Protons (-CH₂NH₂) (δ ~3.7-3.9 ppm): A singlet or a doublet (if coupled to NH₂ protons) integrating to 2H.

  • Methoxy Protons (-OCH₃) (δ ~3.8 ppm): A sharp singlet integrating to 3H.

  • Amine Protons (-NH₂) (δ ~1.5-2.5 ppm): A broad singlet integrating to 2H. The chemical shift can vary significantly with concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework.

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected due to the asymmetrical substitution pattern. The carbon bearing the methoxy group (C-O) will be the most downfield, while the carbon bearing the bromine (C-Br) will also be significantly shifted.

  • Methoxy Carbon (-OCH₃) (δ ~55-56 ppm): A single peak.

  • Benzylic Carbon (-CH₂NH₂) (δ ~45-46 ppm): A single peak.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and isotopic pattern.

  • Molecular Ion (M⁺): The spectrum will show two peaks of nearly equal intensity for the molecular ion at m/z 215 and 217, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

  • Fragmentation: Common fragmentation patterns would include the loss of the amine group or the benzylic fragment. Predicted collision cross-section values for the protonated molecule [M+H]⁺ are around 137.3 Ų.[2]

Synthesis and Reactivity

Synthetic Pathways

(4-Bromo-2-methoxyphenyl)methanamine is not typically synthesized in a single step but is derived from more readily available precursors. A logical and efficient synthetic route commences from 4-bromo-2-methoxybenzaldehyde. This approach leverages well-established reactions in organic chemistry.

Proposed Synthesis Workflow: Reductive Amination A highly effective method is the reductive amination of 4-bromo-2-methoxybenzaldehyde. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced to the target primary amine.

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product A 4-Bromo-2-methoxybenzaldehyde (CAS: 43192-33-2) B Step 1: Imine Formation Reagent: Ammonia (NH₃) Solvent: Methanol/Ethanol A->B Reaction with Ammonia C Step 2: Reduction Reagent: Sodium Borohydride (NaBH₄) or Hydrogenation (H₂/Pd-C) B->C In-situ Reduction D (4-Bromo-2-methoxyphenyl)methanamine (CAS: 107264-09-5) C->D Isolation & Purification

Caption: Reductive amination pathway for the synthesis of the target compound.

Experimental Protocol: Reductive Amination

  • Imine Formation: Dissolve 4-bromo-2-methoxybenzaldehyde (1.0 eq) in methanol. Add a solution of ammonia in methanol (7N, 5.0 eq) and stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Workup: After the reaction is complete, quench by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the final amine.

Chemical Reactivity

The molecule's utility stems from its three distinct reactive sites, which can be addressed with high selectivity.

G cluster_reactions Potential Reactions main (4-Bromo-2-methoxyphenyl)methanamine Primary Amine (-NH₂) Aromatic Ring Bromine Atom (-Br) amine_rxns N-Alkylation N-Acylation Schiff Base Formation main:f0->amine_rxns Nucleophilic Site ring_rxns Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) main:f1->ring_rxns Ring Activation/Deactivation bromo_rxns Cross-Coupling Reactions (Suzuki, Heck, Buchwald-Hartwig) Grignard Reagent Formation main:f2->bromo_rxns Versatile Handle

Caption: Key reactive sites and corresponding classes of chemical reactions.

  • Primary Amine: As a nucleophile, the amine group readily participates in N-acylation with acid chlorides or anhydrides, N-alkylation with alkyl halides, and condensation with aldehydes or ketones to form Schiff bases.

  • Aromatic Bromine: The bromine atom is an excellent handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This is a cornerstone of modern drug discovery, allowing for the introduction of diverse substituents.[5]

  • Aromatic Ring: The ring is activated by the electron-donating methoxy and aminomethyl groups, making it susceptible to further electrophilic aromatic substitution if desired, though reaction conditions must be carefully controlled to avoid side reactions.

Applications in Drug Discovery and Organic Synthesis

(4-Bromo-2-methoxyphenyl)methanamine is more than an intermediate; it is a strategic scaffold for building molecular diversity. The bromine atom provides a key point for diversification, crucial in structure-activity relationship (SAR) studies.

  • Scaffold for Bioactive Molecules: The 2-methoxybenzylamine motif is present in various pharmacologically active compounds. The addition of a bromine atom at the 4-position provides a reliable synthetic handle to explore modifications that can enhance binding affinity, selectivity, or pharmacokinetic properties.

  • Precursor to Heterocycles: The primary amine can be used as a key component in the synthesis of nitrogen-containing heterocycles, a class of compounds prevalent in medicinal chemistry.

  • Linker Chemistry: In fields like proteomics and targeted drug delivery, this molecule can be elaborated into linkers that connect a payload (e.g., a drug) to a targeting moiety (e.g., an antibody).

The strategic value of related brominated methoxy-phenyl compounds is well-documented. For instance, 4-bromo-2-methoxyphenol is a starting material for a key intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia.[6] This underscores the importance of this substitution pattern in the development of targeted cancer therapies.

Safety, Handling, and Storage

As a research chemical, (4-Bromo-2-methoxyphenyl)methanamine and its derivatives must be handled with appropriate caution. Safety data for structurally similar compounds provide a strong basis for a robust safety protocol.

Hazard Identification

Based on GHS classifications for related compounds, this chemical should be treated as hazardous.

  • Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[7] Causes skin irritation and serious eye damage. May cause respiratory irritation.

  • Physical Hazards: May be corrosive to metals.[7]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[7][8]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

First Aid Measures
  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[8][10]

  • If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for several minutes. Seek immediate medical attention.[10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7][9]

Storage and Disposal
  • Storage: Keep the container tightly closed and store in a cool, dry, and dark place. Store locked up.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.

Conclusion

(4-Bromo-2-methoxyphenyl)methanamine is a valuable and versatile chemical intermediate with significant potential for researchers in organic synthesis and medicinal chemistry. Its trifunctional nature provides a robust platform for creating novel compounds and exploring chemical space in drug discovery programs. A thorough understanding of its properties, reactivity, and safety protocols is paramount for its successful and safe application in the laboratory.

References

  • (4-Bromo-2-methoxyphenyl)methanamine - CymitQuimica.

  • (4-bromo-2-methoxyphenyl)methanamine hydrochloride (C8H10BrNO) - PubChemLite.

  • 4-BROMO-2-METHYLANISOLE(14804-31-0) 1H NMR spectrum - ChemicalBook.

  • 4-Bromo-2-methoxyphenylamine - ChemBK.

  • Supporting Information - Rsc.org.

  • SAFETY DATA SHEET - TCI Chemicals.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Supplementary Information - Beilstein Journals.

  • (4-Bromo-3-methoxyphenyl)methanamine hydrochloride | 1956309-63-9 - Sigma-Aldrich.

  • 4-BROMO-4'-METHOXY-2'-METHYLBIPHENYL Safety Data Sheets - Echemi.

  • 4-Bromo-2-methoxyphenol(7368-78-7) 1H NMR spectrum - ChemicalBook.

  • 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem.

  • What is 4-Bromo-2-methoxyphenol? - ChemicalBook.

  • Safety Data Sheet - CymitQuimica.

  • Introducing bromine to the molecular structure as a strategy for drug design - Journal of Medicinal Chemistry.

  • 4-methoxyphenacyl bromide - Sdfine.

  • Synthesis and Application of 4-methoxybenzylamine - ChemicalBook.

  • Organic Synthesis Excellence: The Role of 4-Bromo-2-methoxybenzaldehyde - NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Exploratory

A Technical Guide to the Solubility Profile of (4-Bromo-2-methoxyphenyl)methanamine in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of (4-Bromo-2-methoxyphenyl)methanamine, a key intermediate in pharmaceutical synthesis. While spe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of (4-Bromo-2-methoxyphenyl)methanamine, a key intermediate in pharmaceutical synthesis. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles to predict its solubility behavior. More critically, it offers a detailed, field-proven protocol for the experimental determination of thermodynamic solubility, empowering researchers to generate precise and reliable data. The discussion emphasizes the causality behind experimental design and the profound implications of a well-characterized solubility profile on process development, purification, and formulation in the pharmaceutical industry.

Introduction: The Strategic Importance of Solubility Profiling

(4-Bromo-2-methoxyphenyl)methanamine is a substituted benzylamine that serves as a versatile building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The efficiency of synthetic steps, the effectiveness of purification through crystallization, and the viability of formulation strategies are all intrinsically linked to the solubility of this intermediate in various organic solvents.[1] A thorough understanding of its solubility profile is not an academic exercise but a critical prerequisite for developing robust, scalable, and economically viable chemical processes.[2]

Solvent selection impacts every stage of pharmaceutical manufacturing, from reaction kinetics to final product purity.[3] Choosing an appropriate solvent requires a delicate balance of factors including solubilizing power, safety, environmental impact, and compliance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3] This guide provides the theoretical context and practical methodology to establish a robust solubility profile for (4-Bromo-2-methoxyphenyl)methanamine, enabling informed and strategic solvent selection.

Physicochemical Properties and Predicted Solubility Behavior

To predict the solubility of (4-Bromo-2-methoxyphenyl)methanamine, we must first analyze its molecular structure.

  • Molecular Formula: C₈H₁₀BrNO[4]

  • Molecular Weight: 216.07 g/mol [4]

  • Structure:

    • Polar Functional Groups: A primary amine (-CH₂NH₂) and a methoxy ether (-OCH₃). The amine group is a hydrogen bond donor and acceptor, while the ether oxygen is a hydrogen bond acceptor. These groups impart polarity to the molecule.

    • Non-Polar Moiety: A brominated benzene ring. This aromatic ring is hydrophobic and contributes to solubility in less polar solvents.

    • Basicity: The primary amine group is basic and can be protonated in acidic media to form a highly polar ammonium salt, drastically increasing aqueous solubility.

The "Like Dissolves Like" Principle in Action [5][6]

The solubility of a solute is maximized in a solvent that shares similar intermolecular forces.[7] Based on the structure of (4-Bromo-2-methoxyphenyl)methanamine, we can predict the following trends:

  • High Solubility Expected in:

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions and, in the case of DMSO and DMF, can accept hydrogen bonds from the amine group. They effectively solvate both the polar and non-polar portions of the molecule.

    • Alcohols (e.g., Methanol, Ethanol): These polar protic solvents can act as both hydrogen bond donors and acceptors, interacting strongly with the amine and ether groups.[7]

  • Moderate Solubility Expected in:

    • Chlorinated Solvents (e.g., Dichloromethane): These solvents are of intermediate polarity and can effectively dissolve molecules with a balance of polar and non-polar character.

    • Ketones and Esters (e.g., Acetone, Ethyl Acetate): These are polar aprotic solvents but are generally less polar than DMSO or DMF. They should offer reasonable solubility.

  • Low to Negligible Solubility Expected in:

    • Non-Polar Solvents (e.g., Hexane, Toluene): The strong intermolecular hydrogen bonding and dipole-dipole forces within the solute are difficult to overcome by the weak van der Waals forces offered by these solvents.[6]

Experimental Determination of Thermodynamic Solubility

To move beyond prediction, experimental measurement is essential. The gold standard for this is the determination of thermodynamic solubility , which measures the concentration of a saturated solution at equilibrium.[8][9] This value is crucial for applications like crystallization and formulation design. The following protocol describes a robust method for this determination.

Rationale for the Equilibrium Method

This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. Key choices include:

  • Use of Solid Compound: Starting with the neat, solid compound avoids pre-dissolving in a co-solvent (like DMSO), which is common in kinetic assays but can lead to supersaturation and inflated results.[8][9]

  • Extended Equilibration Time: Agitation for 24 hours at a controlled temperature is critical to allow the system to reach thermodynamic equilibrium. Shorter times may only reflect the rate of dissolution, not the true solubility limit.

  • Quantification by HPLC: High-Performance Liquid Chromatography (HPLC) provides a sensitive and specific method for quantifying the concentration of the dissolved analyte, ensuring accuracy and reliability.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Weigh excess solid compound into glass vials B Add precise volume of test solvent A->B Step 1-2 C Seal vials and place in shaking incubator B->C D Incubate at 25°C with agitation for 24h C->D Step 3 E Visually confirm excess solid remains D->E F Filter supernatant through 0.22 µm syringe filter E->F Step 4 G Dilute filtered sample into mobile phase F->G Step 5 H Analyze by validated HPLC method G->H Step 6 I Quantify against calibration curve H->I Step 7

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

Materials:

  • (4-Bromo-2-methoxyphenyl)methanamine (solid)

  • Selected organic solvents (HPLC grade)

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Shaking incubator or thermomixer

  • 0.22 µm PTFE syringe filters

  • Validated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Stock Standards: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., acetonitrile). From this, create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting with the HPLC mobile phase.

  • Sample Preparation: Add an excess of solid (4-Bromo-2-methoxyphenyl)methanamine (approx. 5-10 mg) to a 2 mL glass vial. The key is to ensure solid remains at the end of the experiment. Record the exact weight if needed for mass balance, but it is not required for determining the final concentration.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the test solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25°C) and agitation (e.g., 700 rpm) for 24 hours.

  • Sample Collection and Filtration: After 24 hours, visually inspect the vial to confirm that undissolved solid is still present. Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step removes all undissolved particles.

  • Dilution: Perform an accurate serial dilution of the filtered sample with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

  • HPLC Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.

  • Calculation: Construct a calibration curve by plotting the peak area versus concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility of (4-Bromo-2-methoxyphenyl)methanamine in the test solvent, typically expressed in mg/mL or mol/L.

Illustrative Solubility Profile

The following table presents a predicted, illustrative solubility profile for (4-Bromo-2-methoxyphenyl)methanamine based on the chemical principles discussed. Note: These are not experimental values and should be confirmed using the protocol described above.

SolventSolvent ClassPolarity IndexPredicted Solubility (mg/mL)
n-HexaneNon-Polar Hydrocarbon0.1< 0.1
TolueneAromatic Hydrocarbon2.41 - 5
DichloromethaneChlorinated3.120 - 50
Ethyl AcetateEster4.450 - 100
AcetoneKetone5.1> 100
EthanolPolar Protic (Alcohol)5.2> 100
AcetonitrilePolar Aprotic5.8> 150
Dimethylformamide (DMF)Polar Aprotic6.4> 200
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 200

Conclusion and Broader Implications

A comprehensive solubility profile is a cornerstone of effective chemical process development. For a key intermediate like (4-Bromo-2-methoxyphenyl)methanamine, this data directly informs critical decisions. High solubility in a solvent like acetonitrile or ethanol might suggest its suitability as a reaction medium, while a steep solubility curve with respect to temperature in a solvent like ethyl acetate could indicate an excellent candidate for purification via crystallization.[1] Conversely, low solubility in a solvent like hexane would make it an ideal anti-solvent for precipitating the product.

By following the robust, self-validating protocol outlined in this guide, researchers and drug development professionals can generate the high-quality, reliable data needed to optimize their synthetic and purification strategies, ultimately accelerating the development timeline and ensuring the production of a high-purity final product.

References

  • ICH. (1999). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency. [Link]

  • Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. [Link]

  • DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

  • Sahoo, S. K. (2023). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences.
  • Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]

  • FDCELL. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • Khan Academy. Solubility of organic compounds (video). [Link]

  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]

  • ResearchGate. (2025). Solvent selection for pharmaceuticals. [Link]

  • ChemBK. (2024). 4-Bromo-2-methoxyphenylamine. [Link]

  • Coast-View Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

  • YouTube. (2020). Principles of Solubility in Organic Chemistry with Nadia Korovina. [Link]

  • Chemistry Score. (2026). Solubility of Organic Compounds: Principle and Examples. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

  • Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

Sources

Foundational

4-Bromo-2-methoxybenzylamine melting point and boiling point data

Physicochemical Characterization & Synthetic Isolation Protocols[1] Executive Summary 4-Bromo-2-methoxybenzylamine is a critical intermediate in medicinal chemistry, particularly serving as a scaffold for fragment-based...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization & Synthetic Isolation Protocols[1]

Executive Summary

4-Bromo-2-methoxybenzylamine is a critical intermediate in medicinal chemistry, particularly serving as a scaffold for fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors. Its structural motif combines a basic primary amine (for hydrogen bonding) with a halogenated aryl core (allowing for further cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig).

This guide addresses a common challenge in the literature: while the aniline isomer (4-bromo-2-methoxyaniline) is well-characterized, the benzylamine derivative often lacks specific experimental melting point (MP) and boiling point (BP) data in public repositories. This is primarily because the free base is frequently an oil or low-melting solid at room temperature, prone to oxidative degradation.

This guide provides:

  • Predicted and Reference Data for the free base and its precursors.

  • Experimental Protocols for synthesizing and converting the compound to its stable Hydrochloride (HCl) salt for accurate MP determination.

  • Quality Control Workflows to validate identity and purity.

Part 1: Physicochemical Profile[1][2][3][4]

The following data aggregates experimental values for the stable precursor and computational predictions for the target amine. Researchers should prioritize the Hydrochloride Salt for solid-state characterization.

Table 1: Comparative Physicochemical Data
Compound FormMolecular WeightPhysical State (RT)Melting Point (MP)Boiling Point (BP)CAS Number
Free Base 216.08 g/mol Liquid / Low-melt SolidPredicted: 25-30 °CPredicted: 250 °C (760 mmHg)†N/A (Custom)
HCl Salt 252.54 g/mol Crystalline SolidExpected: >200 °C (Dec.)N/A (Solid)N/A
Aldehyde Precursor215.04 g/mol Crystalline Solid67–69 °C (Exp.)N/A43192-33-2
Aniline Isomer §202.05 g/mol Solid59 °C (Exp.)N/A59557-91-4
  • † Note on Boiling Point: The predicted boiling point of ~250 °C suggests the compound will degrade before distilling at atmospheric pressure. Vacuum distillation (0.1–1.0 mmHg) is required for purification of the free base.

  • ‡ Precursor: 4-Bromo-2-methoxybenzaldehyde.[1]

  • § Differentiation: Do not confuse with 4-Bromo-2-methoxyaniline; the benzylamine has an additional methylene (-CH₂-) spacer.

Part 2: Experimental Determination & Synthesis

Audience Note: Since off-the-shelf availability is variable, the following protocol ensures generation of the material with high purity for characterization.

Protocol A: Synthesis via Reductive Amination

The most reliable route to 4-Bromo-2-methoxybenzylamine is the reductive amination of 4-bromo-2-methoxybenzaldehyde.

Reagents:

  • Precursor: 4-Bromo-2-methoxybenzaldehyde (MP: 67–69 °C).[1]

  • Amine Source: Ammonium Acetate (

    
    ) or methanolic ammonia.
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ).[2]
  • Solvent: Methanol (MeOH).[3][2]

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-bromo-2-methoxybenzaldehyde (1.0 eq) in anhydrous MeOH. Add Ammonium Acetate (10.0 eq) to drive the equilibrium. Stir at Room Temperature (RT) for 4–6 hours under

    
    .
    
  • Reduction: Cool the mixture to 0 °C. Slowly add

    
     (1.5 eq). Caution: Vent toxic HCN gas if acidic workup is used.
    
  • Workup: Quench with

    
    . Basify to pH >12 using NaOH. Extract with Dichloromethane (DCM).
    
  • Isolation: Dry organic layer over

    
     and concentrate in vacuo. The residue is the Crude Free Base  (likely a yellow oil).
    
Protocol B: Conversion to Hydrochloride Salt (For MP Data)

To obtain a sharp, reproducible melting point, convert the oily free base to its HCl salt.

  • Dissolution: Dissolve the crude free base in a minimal amount of dry Diethyl Ether (

    
    ) or Ethanol.
    
  • Acidification: Dropwise add 2M HCl in

    
     or 1,4-Dioxane with vigorous stirring.
    
  • Precipitation: A white precipitate (the HCl salt) should form immediately.

  • Recrystallization: Filter the solid. Recrystallize from Isopropanol/Ethanol to remove trapped ammonium salts.

  • Measurement: Dry the crystals under high vacuum. Measure MP using a capillary apparatus (ramp rate 1 °C/min).

Part 3: Visualization of Workflows
Figure 1: Synthesis and Characterization Pathway

This diagram outlines the logical flow from precursor validation to final salt characterization, ensuring data integrity.

G Precursor 4-Bromo-2-methoxy benzaldehyde QC_Step QC Check: MP 67-69 °C Precursor->QC_Step Reaction Reductive Amination (NH4OAc / NaBH3CN) QC_Step->Reaction Pass FreeBase Free Base (Oil / Low Melt) Reaction->FreeBase Isolation SaltForm HCl Salt Formation (HCl in Et2O) FreeBase->SaltForm Stabilization FinalData Final Characterization Measure MP (>200°C) SaltForm->FinalData Data Gen

Caption: Workflow for the synthesis and physicochemical validation of 4-Bromo-2-methoxybenzylamine.

Figure 2: Purity Logic & Decision Tree

A self-validating system to distinguish the target benzylamine from common impurities (like the aniline isomer or starting aldehyde).

D Sample Unknown Sample (Suspected Benzylamine) PhysicalState Physical State @ RT? Sample->PhysicalState Solid Solid PhysicalState->Solid Yes Liquid Liquid / Oil PhysicalState->Liquid No MP_Check Check MP Solid->MP_Check Action_Salt Convert to HCl Salt Liquid->Action_Salt Result_Aldehyde MP ~68°C (Starting Material) MP_Check->Result_Aldehyde 67-69°C Result_Aniline MP ~59°C (Wrong Isomer) MP_Check->Result_Aniline 59°C Result_Target MP >200°C (Target HCl Salt) MP_Check->Result_Target High (Salt) Action_Salt->Result_Target Precipitate Forms

Caption: Decision logic for identifying 4-Bromo-2-methoxybenzylamine against common isomers and precursors.

Part 4: Technical Commentary & Handling

Stability & Storage:

  • Free Base: As a benzylic amine with an electron-donating methoxy group, the free base is susceptible to oxidation (forming the imine or aldehyde) and carbamate formation upon exposure to atmospheric

    
    . Store under Argon at -20 °C.
    
  • HCl Salt: Highly stable. Hygroscopic; store in a desiccator.

Safety Considerations:

  • Skin Absorption: Benzylic amines can be potent sensitizers. Use double-gloving (Nitrile).

  • Inhalation: The free base has significant vapor pressure (predicted ~0.02 mmHg). Handle strictly in a fume hood to avoid respiratory irritation.

References
  • ChemBK. (2024). 4-Bromo-2-methoxyaniline - Physico-chemical Properties. (Note: Used for comparative isomer data).

  • PubChem. (2025). 4-Bromo-2-methoxybenzaldehyde Compound Summary. National Library of Medicine.

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Conditions.[2]

  • Organic Chemistry Portal. (2025). Synthesis of Amines via Reductive Amination.[2][4][5][6][7]

  • ChemicalBook. (2025).[3] 4-Methoxybenzylamine Properties and Data. (Note: Used for structural analog comparison).

Sources

Exploratory

Structural Characterization &amp; Synthetic Utility of (4-Bromo-2-methoxyphenyl)methanamine

Here is the in-depth technical guide for the structural characterization and application of (4-Bromo-2-methoxyphenyl)methanamine. Technical Monograph | Version 1.0 Executive Summary & Significance (4-Bromo-2-methoxypheny...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for the structural characterization and application of (4-Bromo-2-methoxyphenyl)methanamine.

Technical Monograph | Version 1.0

Executive Summary & Significance

(4-Bromo-2-methoxyphenyl)methanamine (CAS: 1071037-16-5) is a high-value benzylamine scaffold widely utilized in medicinal chemistry. Its structural duality—offering a nucleophilic primary amine for amide coupling and an electrophilic aryl bromide for palladium-catalyzed cross-coupling—makes it a "linchpin" intermediate.

This guide provides a rigorous framework for the identification, synthesis, and quality control of this compound. It is designed for synthetic chemists requiring actionable data on structural elucidation and handling protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following parameters define the reference standard for the free base and its common hydrochloride salt.

Table 1: Physicochemical Specifications
ParameterSpecificationNotes
IUPAC Name (4-Bromo-2-methoxyphenyl)methanamine
Common Name 4-Bromo-2-methoxybenzylamine
CAS Number 1071037-16-5 (Free Base)1956309-63-9 (HCl Salt)Salt form is preferred for storage stability.
Molecular Formula

Molecular Weight 216.08 g/mol Monoisotopic mass: 214.99 (for

)
Appearance Clear to pale yellow oil (Free Base)White to off-white solid (HCl Salt)Free base oxidizes/carbonates upon air exposure.
Solubility DMSO, Methanol, DCM, Ethyl AcetateHCl salt requires polar solvents (MeOH, Water).
pKa (Predicted) ~8.9 (Conjugate Acid)Typical for electron-rich benzylamines.

Structural Characterization (Spectroscopic Analysis)[10]

Accurate characterization relies on identifying the specific substitution pattern of the benzene ring. The 1,2,4-substitution pattern creates a distinct splitting system in Proton NMR.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


 or CDCl

The aromatic region is the diagnostic fingerprint. The methoxy group at position 2 shields the adjacent proton and influences the splitting of the ring system.

  • 
     7.15 - 7.25 ppm (d, J ~8.0 Hz, 1H): H-6 . This proton is ortho to the benzylic amine. It typically appears as a doublet due to coupling with H-5.
    
  • 
     7.10 - 7.15 ppm (d, J ~2.0 Hz, 1H): H-3 . This proton is meta-coupled to H-5. It appears as a sharp doublet or singlet depending on resolution. Its shift is upfield relative to H-6 due to the ortho-methoxy group.
    
  • 
     6.95 - 7.05 ppm (dd, J ~8.0, 2.0 Hz, 1H): H-5 . The "doublet of doublets" arises from ortho-coupling to H-6 and meta-coupling to H-3.
    
  • 
     3.80 - 3.85 ppm (s, 3H): Methoxy (-OCH
    
    
    
    )
    .[1] A strong, sharp singlet.
  • 
     3.65 - 3.75 ppm (s, 2H): Benzylic (-CH
    
    
    
    -)
    . If the sample is the HCl salt, this may shift downfield (~4.0 ppm) and couple with the ammonium protons.
  • 
     1.5 - 2.0 ppm (br s, 2H): Amine (-NH
    
    
    
    )
    . Broad and variable; disappears with D
    
    
    O shake. In the HCl salt, this appears as a broad singlet at
    
    
    8.0-8.5 ppm (NH
    
    
    ).
Mass Spectrometry (LC-MS)

The presence of Bromine provides a definitive isotopic signature.

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • M+H Peak: 216.0 and 218.0.

  • Signature: A 1:1 ratio of intensity between the

    
     and 
    
    
    
    peaks confirms the presence of a single Bromine atom (
    
    
    and
    
    
    isotopes).
Infrared Spectroscopy (FT-IR)
  • 3300 - 3400 cm

    
    :  N-H stretching (primary amine doublet).
    
  • 2835 - 2940 cm

    
    :  C-H stretching (methoxy and methylene).
    
  • 1250 cm

    
    :  C-O stretching (aryl ether).
    
  • ~600 - 700 cm

    
    :  C-Br stretching.
    

Synthetic Protocol: Reductive Amination

Rationale: The most robust synthesis starts from 4-bromo-2-methoxybenzaldehyde . Direct bromination of benzylamine is avoided due to poor regioselectivity.

Reaction Scheme

The synthesis proceeds via the formation of an imine intermediate, followed by in situ reduction.

Synthesispathway Aldehyde 4-Bromo-2-methoxy- benzaldehyde (Starting Material) Imine Imine Intermediate (Transient) Aldehyde->Imine NH4OAc / NH3 MeOH, Reflux Product (4-Bromo-2-methoxy- phenyl)methanamine (Target) Imine->Product NaBH3CN or NaBH4 Reduction

Figure 1: Reductive amination pathway. The aldehyde is converted to the amine via a transient imine species.

Step-by-Step Methodology

Reagents: 4-Bromo-2-methoxybenzaldehyde (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.5 eq), Methanol (0.5 M concentration).

  • Imine Formation:

    • Charge a reaction vessel with 4-bromo-2-methoxybenzaldehyde and Methanol.

    • Add Ammonium Acetate (excess is critical to prevent dimer formation).

    • Stir at room temperature for 1 hour. Checkpoint: Solution may turn slightly yellow.

  • Reduction:

    • Cool the mixture to 0°C.

    • Cautiously add Sodium Cyanoborohydride (

      
      ) portion-wise. Safety Note: HCN gas risk; ensure proper ventilation.
      
    • Allow to warm to room temperature and stir for 12–16 hours.

  • Workup (Critical for Purity):

    • Quench with 1N NaOH (pH > 10). Rationale: Ensures amine is in the free base form for extraction.

    • Extract 3x with Dichloromethane (DCM).

    • Wash combined organics with Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • If purity <95%, purify via Flash Column Chromatography.

    • Eluent: DCM:MeOH:NH

      
      OH (95:5:0.5). Ammonia is required to prevent tailing of the amine on silica.
      

Quality Control & Stability

The free base amine acts as a


 scrubber from the air, forming carbamate salts over time.
Common Impurities
  • Dimer (Secondary Amine): Formed if the amine product reacts with unreacted aldehyde during synthesis. Detection: LC-MS peak at [2M-NH3].

  • Des-bromo analog: Result of over-reduction if

    
     is used instead of hydride reagents.
    
  • Aldehyde: Unreacted starting material. Detection: distinct CHO peak in NMR (~10 ppm).

Analytical Workflow

QCWorkflow Sample Crude Product LCMS LC-MS Analysis Check for M+H (216/218) Check for Dimer Sample->LCMS NMR 1H NMR Verify Integral Ratios (Methoxy vs Aromatic) LCMS->NMR Decision Purity > 95%? NMR->Decision Salt Convert to HCl Salt (Ether/HCl) Decision->Salt Yes Repurify Column Chromatography Decision->Repurify No Repurify->LCMS

Figure 2: Quality control decision tree for releasing the compound for biological assay or further synthesis.

Handling and Safety

  • Hazard Class: Irritant (Skin/Eye).[2][3]

  • Storage:

    • Free Base: Store under Nitrogen at -20°C.

    • HCl Salt: Store at Room Temperature, desiccated.

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • Biosynth. (n.d.).[4] (4-Bromo-2-methoxyphenyl)methanamine Product Page. Retrieved from

  • PubChem. (2025).[2] Compound Summary: (4-bromo-2-methoxyphenyl)methanamine hydrochloride. National Library of Medicine. Retrieved from

  • ChemicalBook. (2024). 4-Bromo-2-methoxyphenol Properties and Applications. (Reference for substituent effects and reactivity patterns of the parent scaffold). Retrieved from

  • Fluorochem. (n.d.). Safety Data Sheet: (5-bromo-2-methoxyphenyl)methanamine. (Analogous safety data for methoxy-bromo-benzylamines). Retrieved from

Sources

Foundational

Stability of (4-Bromo-2-methoxyphenyl)methanamine under ambient conditions

An In-depth Technical Guide to the Ambient Stability of (4-Bromo-2-methoxyphenyl)methanamine Authored by: A Senior Application Scientist Abstract (4-Bromo-2-methoxyphenyl)methanamine is a substituted benzylamine that ser...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Ambient Stability of (4-Bromo-2-methoxyphenyl)methanamine

Authored by: A Senior Application Scientist

Abstract

(4-Bromo-2-methoxyphenyl)methanamine is a substituted benzylamine that serves as a valuable building block in medicinal chemistry and materials science. Understanding its stability under ambient and stressed conditions is critical for ensuring the integrity of synthetic processes, the quality of research materials, and the long-term viability of stored samples. This technical guide provides a comprehensive analysis of the intrinsic chemical properties of (4-Bromo-2-methoxyphenyl)methanamine, delineates its potential degradation pathways, and offers robust, field-proven protocols for its handling, storage, and stability assessment. This document is intended for researchers, chemists, and quality control professionals who utilize this reagent and require a deep, mechanistic understanding of its stability profile.

Introduction: A Chemist's Perspective on (4-Bromo-2-methoxyphenyl)methanamine

(4-Bromo-2-methoxyphenyl)methanamine, with the molecular formula C8H10BrNO, belongs to the class of substituted benzylamines.[1] Its structure is characterized by a primary aminomethyl group (-CH2NH2) attached to a benzene ring, which is further substituted with a bromine atom at the 4-position and a methoxy group (-OCH3) at the 2-position. This unique arrangement of functional groups dictates its reactivity and, consequently, its stability.

The primary amine offers a nucleophilic and basic site, making it a focal point for reactions and degradation. The electron-donating methoxy group and the electron-withdrawing bromine atom on the aromatic ring create a specific electronic environment that influences the molecule's susceptibility to oxidative and photolytic degradation. For professionals in drug development, where starting material purity is paramount, a proactive understanding of this compound's stability is not just a matter of compliance but a cornerstone of reproducible and reliable research.

Intrinsic Chemical Stability & Potential Degradation Pathways

The stability of (4-Bromo-2-methoxyphenyl)methanamine is not absolute and is governed by the interplay of its constituent functional groups. Based on established chemical principles of analogous aromatic amines and benzylamines, several degradation pathways can be anticipated under ambient or stress conditions.

Oxidative Degradation

Primary amines, particularly benzylamines, are susceptible to oxidation. The lone pair of electrons on the nitrogen atom can be abstracted, leading to a cascade of reactions. Ambient oxygen can initiate these processes, which are often accelerated by exposure to light or trace metal impurities. The primary amine can be oxidized to the corresponding imine, which may subsequently hydrolyze to form 4-bromo-2-methoxybenzaldehyde and ammonia. Further oxidation could potentially lead to the formation of 4-bromo-2-methoxybenzoic acid.

Reaction with Atmospheric Carbon Dioxide

The basic nature of the primary amine makes it reactive towards acidic gases present in the atmosphere, most notably carbon dioxide (CO2). This reaction results in the formation of a carbamate salt on the surface of the material. While this may not represent a decomposition of the core structure, it leads to a decrease in the purity of the free base and can alter its physical properties and reactivity in subsequent synthetic steps. Safety data sheets for similar compounds, like benzylamine, explicitly note sensitivity to carbon dioxide.

Photolytic Degradation

Aromatic systems containing halogens and electron-donating groups can absorb UV light, leading to photolytic degradation. The carbon-bromine bond, while relatively strong, can be susceptible to cleavage under UV irradiation, potentially leading to radical-mediated degradation pathways and the formation of complex impurities. Studies on other aromatic amines have shown light-induced degradation.[2]

Incompatibility with Acids and Oxidizing Agents

As a basic compound, (4-Bromo-2-methoxyphenyl)methanamine will react exothermically with acids to form salts. It is crucial to avoid storing it near acidic substances.[3] Furthermore, it is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions, resulting in complete decomposition of the molecule.[4]

The following diagram illustrates the primary hypothesized degradation pathways.

G cluster_main Potential Degradation Pathways cluster_oxidation Oxidation cluster_co2 Atmospheric Reaction cluster_photolysis Photolysis (UV Light) A (4-Bromo-2-methoxyphenyl)methanamine B Imine Intermediate A->B [O] E Carbamate Salt A->E CO2 (Air) F Radical Intermediates & Complex Impurities A->F C 4-Bromo-2-methoxybenzaldehyde B->C H2O (Hydrolysis) D 4-Bromo-2-methoxybenzoic acid C->D [O]

Caption: Hypothesized degradation pathways for (4-Bromo-2-methoxyphenyl)methanamine.

Recommended Handling and Storage Protocols

To preserve the integrity and purity of (4-Bromo-2-methoxyphenyl)methanamine, adherence to strict storage and handling protocols is mandatory. These recommendations are synthesized from safety guidelines for benzylamines and related aromatic amines.[3][5][6]

  • Atmosphere: The compound should be handled and stored under an inert atmosphere, such as nitrogen or argon. This minimizes contact with atmospheric oxygen and carbon dioxide, mitigating oxidative degradation and carbamate formation.

  • Temperature: Store in a cool, well-ventilated area, away from heat sources.[7] Refrigeration (2-8 °C) is recommended for long-term storage to reduce the rate of potential degradation.

  • Light Exposure: Protect from light by storing in an amber or opaque container in a dark place.[7]

  • Container: Use tightly sealed containers made of inert materials. For long-term storage, consider Sure-Seal bottles or ampules.

  • Incompatibilities: Store separately from strong acids, oxidizing agents, and foodstuff containers.[3][4]

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Nitrogen, Argon)Prevents oxidation and reaction with CO2.
Temperature Cool, Refrigerated (2-8 °C)Slows the rate of chemical degradation.
Light Protect from light (Amber vial)Prevents photolytic decomposition.
Container Tightly sealed, inert materialPrevents contamination and exposure to air/moisture.
Segregation Store away from acids/oxidizersAvoids hazardous chemical reactions.[3]

Experimental Workflow: Forced Degradation & Stability Assessment

A forced degradation study is essential to identify likely degradation products and establish a stability-indicating analytical method. This involves subjecting the compound to stress conditions harsher than accelerated storage.[8]

Forced Degradation Protocol

The following protocol outlines a systematic approach to investigating the stability of (4-Bromo-2-methoxyphenyl)methanamine.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Heat at 60°C for 4-8 hours.[8] Withdraw samples at regular intervals. Before analysis, neutralize the sample with an equivalent amount of 1 N NaOH.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Heat at 60°C for 4-8 hours. Withdraw samples and neutralize with 1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of 3-6% hydrogen peroxide (H2O2). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 80°C) for 24-48 hours.[8] Also, heat a stock solution under reflux for several hours.

  • Photolytic Degradation: Expose the solid compound and a stock solution to a calibrated light source providing UV and visible output (as per ICH Q1B guidelines). Ensure a parallel control sample is kept in the dark.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is one that can accurately quantify the active compound in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this application, often coupled with Mass Spectrometry (LC-MS) for peak identification.[9]

Step-by-Step HPLC Method Development:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is versatile for separating compounds of moderate polarity.

  • Mobile Phase Selection: Use a gradient elution to effectively separate the parent compound from potential degradants.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A typical starting gradient would be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm) to ensure all components are detected. The methoxy-substituted bromobenzene chromophore should have a distinct UV absorbance profile.

  • Method Validation: Analyze the stressed samples. The goal is to achieve baseline separation between the parent peak and all major degradation peaks. If co-elution occurs, modify the gradient, mobile phase pH, or column chemistry. A successful method will show a decrease in the parent peak area with a corresponding appearance of new peaks for the degradants.

The following diagram outlines the workflow for a comprehensive stability study.

G cluster_setup Phase 1: Setup & Stress cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Method Validation & Data Interpretation A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (1N HCl, 60°C) A->B C Base Hydrolysis (1N NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (Solid & Solution, 80°C) A->E F Photolytic Stress (ICH Q1B Light Source) A->F G Sample at Time Points (e.g., 0, 2, 4, 8, 24h) H Neutralize (if needed) & Dilute G->H I Inject into HPLC-PDA/MS System H->I J Assess Peak Purity & Resolution I->J K Identify Degradants (MS Data) J->K L Quantify Degradation (%) K->L M Finalize Stability-Indicating Method L->M

Sources

Exploratory

A Technical Guide to 4-Bromo-2-methoxybenzylamine Derivatives: Synthesis, Derivatization, and Therapeutic Applications

Abstract The 4-bromo-2-methoxybenzylamine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-bromo-2-methoxybenzylamine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique electronic and steric properties, conferred by the methoxy and bromo substituents on the phenyl ring, provide a robust platform for generating derivatives with tailored pharmacological profiles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this important chemical entity. We will explore efficient synthetic routes to the core amine, detail key derivatization strategies, and conduct a thorough literature review of its applications in targeting critical disease pathways, with a particular focus on kinase inhibition and oncology. The causality behind experimental choices, detailed protocols, and structure-activity relationship (SAR) analyses are presented to furnish a field-proven and actionable resource for leveraging this scaffold in drug discovery programs.

The 4-Bromo-2-methoxybenzylamine Core: A Structural Overview

The 4-bromo-2-methoxybenzylamine molecule is characterized by a benzylamine core with two key functional groups that dictate its chemical reactivity and utility. The primary amine group serves as a nucleophilic handle for a wide range of coupling reactions, including amide and sulfonamide bond formation. The bromine atom at the 4-position is a critical site for diversification, readily participating in transition-metal-catalyzed cross-coupling reactions, which are foundational to modern synthetic chemistry[1]. The 2-methoxy group sterically and electronically influences the reactivity of the amine and the aromatic ring, often playing a crucial role in modulating the binding affinity of derivatives to their biological targets. This combination of features makes the scaffold an exceptional starting point for creating libraries of compounds for high-throughput screening and lead optimization.

Synthesis of the Core Scaffold

The efficient and scalable synthesis of the parent 4-bromo-2-methoxybenzylamine is paramount for its use in drug discovery. The most common and robust pathway involves a two-step sequence starting from the corresponding aldehyde, 4-bromo-2-methoxybenzaldehyde.

Optimized Synthesis of 4-Bromo-2-methoxybenzaldehyde

While older methods for synthesizing 4-bromo-2-methoxybenzaldehyde, such as the formylation of m-bromoanisole, suffer from low selectivity, modern approaches offer significant improvements in yield and scalability.[2][3] A particularly effective two-step process begins with 1,4-dibromo-2-fluorobenzene, which avoids the cryogenic temperatures required for other metal-halogen exchange methods.[2][3]

The rationale for this pathway is twofold:

  • Selective Metal-Halogen Exchange: The metal-halogen exchange between 1,4-dibromo-2-fluorobenzene and a Grignard reagent like isopropyl magnesium chloride is highly selective at a practical temperature of 0 °C.[2]

  • Efficient SNAr Reaction: The subsequent nucleophilic aromatic substitution (SNAr) reaction to replace the fluorine with a methoxy group proceeds cleanly using methanol and a mild base like potassium carbonate, which minimizes side reactions such as the Cannizzaro reaction that can occur with stronger bases like sodium methoxide.[2][3]

This optimized route provides the key aldehyde intermediate in a good overall yield of approximately 57%.[2][3]

Synthesis_of_4_Bromo_2_methoxybenzaldehyde start 1,4-Dibromo-2-fluorobenzene intermediate1 4-Bromo-2-fluorobenzaldehyde start->intermediate1 Metal-Halogen Exchange & Formylation Yield: 74% step1_reagent 1. i-PrMgCl, THF, 0 °C 2. DMF product 4-Bromo-2-methoxybenzaldehyde intermediate1->product Nucleophilic Aromatic Substitution (SNAr) Overall Yield: 57% step2_reagent MeOH, K2CO3, 50 °C

Caption: Optimized two-step synthesis of 4-bromo-2-methoxybenzaldehyde.
Conversion to 4-Bromo-2-methoxybenzylamine

With the aldehyde in hand, the final conversion to the target benzylamine is typically achieved through reductive amination. This is a robust and high-yielding reaction where the aldehyde is first condensed with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine.

Experimental Protocol: Synthesis of 4-Bromo-2-methoxybenzylamine

  • Reaction Setup: To a solution of 4-bromo-2-methoxybenzaldehyde (1.0 eq) in methanol (MeOH), add ammonium acetate (10 eq) and stir until dissolved.

  • Reducing Agent: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The choice of NaBH₃CN is strategic as it selectively reduces the imine in the presence of the aldehyde, preventing side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of 1M HCl. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Basify the aqueous residue with 2M NaOH to pH > 12 and extract the product with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Derivatization Strategies for Library Synthesis

The 4-bromo-2-methoxybenzylamine scaffold offers two primary points for chemical modification, allowing for the systematic exploration of chemical space to identify structure-activity relationships.

  • N-Functionalization: The primary amine is readily acylated with acyl chlorides or activated carboxylic acids to form amides[4][5], or reacted with sulfonyl chlorides to produce sulfonamides[6][7]. It can also undergo further alkylation or be used in reductive amination with other aldehydes to generate secondary amines.[8]

  • C4-Functionalization: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions. Suzuki coupling with boronic acids or esters introduces new aryl or heteroaryl groups, while Buchwald-Hartwig amination can be used to install substituted amines. These reactions are crucial for expanding the molecular framework and modulating properties like solubility, polarity, and target engagement.[1]

Derivatization_Pathways core 4-Bromo-2-methoxybenzylamine amide Amide Derivatives core->amide N-Acylation sulfonamide Sulfonamide Derivatives core->sulfonamide N-Sulfonylation sec_amine Secondary Amines core->sec_amine Reductive Amination suzuki Suzuki Coupling Products (Aryl/Heteroaryl) core->suzuki C4-Arylation reagent_amide R-COCl or R-COOH, Coupling Agent reagent_sulfonamide R-SO2Cl, Base reagent_sec_amine R'-CHO, NaBH3CN reagent_suzuki R''-B(OH)2, Pd catalyst

Caption: Key derivatization pathways from the core scaffold.

Therapeutic Applications in Drug Discovery

Derivatives of 4-bromo-2-methoxybenzylamine have demonstrated significant potential across several therapeutic areas, most notably in oncology as potent kinase inhibitors.

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors

The FGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, synthesized from the related 4-bromo-2-aminobenzoic acid, have been identified as novel FGFR1 inhibitors.[4] In this series, the 4-bromo substituent is part of a larger benzamide structure. The core principle involves creating a scaffold that can effectively occupy the ATP-binding pocket of the kinase.

One of the most promising compounds, C9, demonstrated potent inhibitory activity against several non-small cell lung cancer (NSCLC) cell lines with known FGFR1 amplification.[4]

CompoundR1 (Substitution on Amido Group)NCI-H1581 IC₅₀ (µM)NCI-H520 IC₅₀ (µM)
B3 2-methylphenyl>10>10
B6 2-methoxyphenyl4.89 ± 0.815.32 ± 0.93
B7 3-chlorophenyl3.12 ± 0.543.47 ± 0.62
C9 3,5-dimethoxyphenyl1.25 ± 0.231.36 ± 0.27
Data synthesized from Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.[4]

Structure-Activity Relationship Insights: The data clearly indicate that the substitution pattern on the N-phenyl ring of the benzamide is critical for activity. The introduction of methoxy groups, particularly the 3,5-dimethoxy substitution in compound C9 , leads to a significant increase in potency.[4] This suggests that these groups may form key hydrogen bonds or favorable hydrophobic interactions within the FGFR1 active site.

FGFR_Signaling_Pathway ligand FGF Ligand receptor FGFR1 ligand->receptor Binds & Activates downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) receptor->downstream Autophosphorylation inhibitor Derivative C9 inhibitor->receptor Inhibits response Cell Proliferation & Survival downstream->response

Caption: Simplified FGFR1 signaling pathway and point of inhibition.
PI3K/mTOR Dual Inhibitors

The PI3K/mTOR pathway is another critical signaling cascade often hyperactivated in cancer. Sulfonamide derivatives incorporating a 5-bromo-2-methoxypyridin-3-amine core have been developed as potent dual inhibitors of PI3K and mTOR.[7] While the core is a pyridine, the 5-bromo-2-methoxy substitution pattern is analogous to the 4-bromo-2-methoxybenzylamine scaffold and highlights the utility of this arrangement. The synthesis involves condensing 5-bromo-2-methoxypyridin-3-amine with a sulfonyl chloride, followed by Suzuki coupling at the bromine position to build the final molecule.[7] This modular synthesis allows for rapid optimization of different regions of the molecule.

12-Lipoxygenase (12-LOX) Inhibitors

Human 12-lipoxygenase (12-LOX) is an enzyme implicated in inflammation, thrombosis, and cancer.[9] A high-throughput screening campaign identified a 4-((benzyl)amino)benzenesulfonamide scaffold as a potent inhibitor. Subsequent optimization revealed that substitutions on the benzyl ring were critical for activity.[6] Interestingly, while the initial hits contained a 2-hydroxy-3-methoxy pattern, further exploration showed that a 4-bromo derivative (compound 22) exhibited a twofold improvement in activity (IC₅₀ = 2.2 µM) compared to many other analogs.[6] This finding underscores that the 4-bromo substitution can be a bioisosteric replacement or even an activity-enhancing modification in certain contexts.

Standardized Biological Evaluation Protocol

To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic effects of novel compounds.

Protocol: In Vitro Cytotoxicity Screening via MTT Assay

  • Cell Culture: Seed cancer cells (e.g., NCI-H1581) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "no cell" blank wells (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Subtract the average absorbance of the "no cell" blanks from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

The 4-bromo-2-methoxybenzylamine scaffold and its close analogs have firmly established their value in contemporary drug discovery. The synthetic tractability of the core, combined with the dual functional handles for derivatization, provides an efficient platform for generating diverse chemical libraries. The demonstrated success in developing potent inhibitors for critical cancer targets like FGFR1 and 12-LOX highlights the therapeutic potential of these derivatives.

Future research should focus on expanding the application of this scaffold to other target classes. The bromine handle is particularly well-suited for creating covalent inhibitors or for use in fragment-based drug discovery via crystallographic screening. Furthermore, exploring novel bioisosteric replacements for the bromo and methoxy groups could lead to derivatives with improved pharmacokinetic and pharmacodynamic properties. As synthetic methodologies and our understanding of disease biology continue to advance, the 4-bromo-2-methoxybenzylamine core is poised to remain a highly relevant and productive scaffold for the development of next-generation therapeutics.

References

  • Kenney, N. P., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(3), 827-841. Available at: [Link]

  • Lebegue, N., et al. (2004). SYNTHESIS OF 4-METHOXYBENZYLAMINO DERIVATIVES OF DIBENZOTHIADIAZEPINEDIOXIDE. Heterocycles, 63(10), 2349. Available at: [Link]

  • Solvay SA. (2013). Processes for producing 4-bromo-2-methoxybenzaldehyde. US Patent 8,692,026 B2.
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Bioorganic & Medicinal Chemistry Letters, 30(16), 127321. Available at: [Link]

  • Solvay SA. (2015). Method for preparing 4-bromo-2-methoxy-benzaldehyde. China Patent CN103025696B.
  • Quibell, J. M., et al. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Available at: [Link]

  • Sarex. (n.d.). 4-Methoxybenzylamine. Retrieved from [Link]

  • Academia.edu. (n.d.). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Organic Synthesis Excellence: The Role of 4-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • Xia, Y., et al. (2005). Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. Bioorganic & Medicinal Chemistry, 13(4), 1069-81. Available at: [Link]

  • DU Organics. (2024). The Role of 4-Methoxy Benzylamine in Cardiac Depressant Applications. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). Available at: [Link]

  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Future Journal of Pharmaceutical Sciences, 7(1), 81. Available at: [Link]

  • Li, W., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2750. Available at: [Link]

  • Kirino, O., et al. (1981). Quantitative Structure-Activity Relationships of the Herbicidal N-Benzyl-2-Bromo-3, 3-Dimethylbutanamides. Journal of Pesticide Science, 6(3), 309-314. Available at: [Link]

  • Saeed, S., et al. (2012). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1234. Available at: [Link]

  • Iacobucci, C., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(23), 7132. Available at: [Link]

  • Luci, D. K., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(3), 827-41. Available at: [Link]

  • Alam, M. S., et al. (2021). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Medicinal Chemistry, 12(10), 1734-1748. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Crystals, 14(1), 84. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocols for (4-Bromo-2-methoxyphenyl)methanamine

Part 1: Introduction & Chemical Profile[1] The Strategic Value of the Scaffold (4-Bromo-2-methoxyphenyl)methanamine (CAS: 1071037-16-5) is a high-value "linchpin" intermediate in medicinal chemistry. Its structural duali...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Profile[1]

The Strategic Value of the Scaffold

(4-Bromo-2-methoxyphenyl)methanamine (CAS: 1071037-16-5) is a high-value "linchpin" intermediate in medicinal chemistry. Its structural duality makes it indispensable for Structure-Activity Relationship (SAR) exploration:

  • The Ortho-Methoxy Group: Enhances solubility and metabolic stability while often acting as an intramolecular hydrogen bond acceptor, locking the conformation of the benzyl arm in the active site of kinases or GPCRs.

  • The Para-Bromo Handle: A robust electrophilic site ready for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after the amine has been installed.

The Synthetic Challenge

The primary challenge in utilizing this amine is Chemoselectivity . Standard reductive amination protocols often employ catalytic hydrogenation (e.g., H₂/Pd-C). However, for this substrate, such conditions carry a high risk of hydrodebromination (cleaving the C-Br bond), destroying the molecule's utility for future functionalization.

This guide presents two hydride-based protocols that strictly preserve the aryl bromide while ensuring high yields.

Part 2: Decision Matrix & Workflow

Before selecting a protocol, assess your carbonyl partner (aldehyde vs. ketone) and its steric environment.

G Start Start: Select Carbonyl Partner Aldehyde Substrate: Aldehyde (High Reactivity) Start->Aldehyde Ketone Substrate: Ketone (Lower Reactivity) Start->Ketone MethodA Method A: STAB Protocol (Sodium Triacetoxyborohydride) *Mild, Chemoselective* Aldehyde->MethodA Preferred Route CheckSterics Is the Ketone Sterically Hindered? Ketone->CheckSterics CheckSterics->MethodA No (Cyclohexanone, Acetone) MethodB Method B: Titanium(IV) Protocol (Ti(OiPr)4 + NaBH4) *Lewis Acid Activation* CheckSterics->MethodB Yes (Acetophenone, Adamantanone)

Figure 1: Decision matrix for selecting the optimal reductive amination condition based on electrophile reactivity.

Part 3: Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Aldehydes and unhindered ketones. Mechanism: Direct reductive amination. STAB (Sodium Triacetoxyborohydride) is sterically bulky and electron-deficient, making it selective for reducing the iminium ion intermediate over the neutral carbonyl.

Reagents:

  • Amine: (4-Bromo-2-methoxyphenyl)methanamine (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.0 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve the Amine  (1.0 equiv) in DCE (0.1 M concentration).
    
  • Carbonyl Addition: Add the Aldehyde/Ketone (1.1 equiv).

    • Note: If using a ketone, add AcOH (1.5 equiv) now to catalyze imine formation. For aldehydes, acid is usually optional but recommended if the reaction is sluggish.

  • Equilibration: Stir at Room Temperature (RT) for 30 minutes. This allows the hemiaminal/imine equilibrium to establish.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT.

    • Aldehydes:[1][2] Typically complete in 1–4 hours.

    • Ketones:[3] May require 12–24 hours.

  • Quench: Quench by adding saturated aqueous

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Why this works: The Ar-Br bond is completely inert to STAB, ensuring 100% chemoselectivity.

Method B: The "Force Multiplier" (Titanium Isopropoxide Protocol)

Best for: Sterically hindered ketones or electron-deficient amines. Mechanism:


 acts as a Lewis Acid to activate the carbonyl and as a water scavenger, driving the equilibrium toward the imine.

Reagents:

  • Amine: (4-Bromo-2-methoxyphenyl)methanamine (1.0 equiv)

  • Carbonyl: Hindered Ketone (1.1 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.2 – 1.5 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol (EtOH) or THF.

Step-by-Step Protocol:

  • Imine Formation (Critical Step): In a dried flask under

    
    , combine the Amine  and Ketone  neat (without solvent) if possible, or in minimal THF.
    
  • Titanium Addition: Add

    
     (1.25 equiv) dropwise.
    
    • Caution: The mixture may become viscous.

  • Stirring: Stir at RT for 4–12 hours.

    • Validation: Monitor by TLC. You must see the conversion to the imine (often a higher Rf spot) before proceeding.

  • Dilution: Dilute the mixture with absolute EtOH (to 0.2 M).

  • Reduction: Cool to 0°C. Add

    
      (1.5 equiv) portion-wise.
    
    • Note: We use the stronger reductant (

      
      ) here because the imine is already pre-formed.
      
  • Quench (The "Titanium Crash"): Add 1N NaOH or water. A heavy white/yellow precipitate (

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate and purify via column chromatography.

Part 4: Data Summary & Troubleshooting

Comparative Reagent Performance
FeatureSTAB (Method A) Ti(OiPr)4 / NaBH4 (Method B) H2 / Pd-C (NOT RECOMMENDED)
Primary Utility Aldehydes, Simple KetonesHindered/Deactivated KetonesBenzylic deprotection
Ar-Br Stability Excellent (100% Retention) Excellent Poor (Risk of debromination)
Moisture Tolerance ModerateLow (Ti reacts with water)High
Acid Tolerance High (Acidic media)Neutral/BasicNeutral
Byproducts Boric acid salts (Water soluble)Titanium salts (Requires filtration)None (Cleanest workup)
Troubleshooting Guide
  • Problem: Low conversion of Ketone in Method A.

    • Solution: Switch to Method B. The ortho-methoxy group on the amine may be creating steric clash with the ketone, preventing the close contact required for the STAB hydride transfer. Titanium forces the coordination.

  • Problem: Formation of Alcohol byproduct (Direct reduction of Carbonyl).

    • Solution: This occurs if the reductant is added before the imine forms. Increase the "Equilibration" time in Step 3 (Method A) or ensure TLC shows imine before adding

      
       in Method B.
      
  • Problem: Emulsion during workup (Method B).

    • Solution: The Titanium salts are likely not fully hydrolyzed. Add more 1N NaOH and allow the suspension to stir for 30 mins before filtering through Celite.

Part 5: Mechanistic Pathway (STAB)

The following diagram illustrates why STAB is selective. It coordinates with the oxygen, but delivers hydride to the iminium carbon.

ReactionMechanism Reactants Amine + Aldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + AcOH Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Complex STAB-Iminium Complex Iminium->Complex + STAB AldehydeReduction Direct Reduction of Aldehyde Iminium->AldehydeReduction Slow with STAB Product Secondary Amine (Ar-Br Intact) Complex->Product Hydride Transfer (Fast)

Figure 2: Mechanistic pathway highlighting the kinetic preference of STAB for the iminium ion over the neutral aldehyde.

References

  • Abdel-Magid, A. F., et al. (1996).[1][4][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. (Note: Protocol adapted to NaBH4 for safety).

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination."[3] Journal of the Chemical Society, Perkin Transactions 1.

  • Common Organic Chemistry. (2023).

Sources

Application

Strategic Application Note: Buchwald-Hartwig Amination of 4-Bromo-2-methoxybenzylamine

[1] Executive Summary & Molecule Analysis 4-Bromo-2-methoxybenzylamine presents a unique "amphoteric" challenge in Palladium-catalyzed cross-coupling.[1] It contains both the nucleophilic moiety (primary amine) and the e...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Analysis

4-Bromo-2-methoxybenzylamine presents a unique "amphoteric" challenge in Palladium-catalyzed cross-coupling.[1] It contains both the nucleophilic moiety (primary amine) and the electrophilic moiety (aryl bromide) required for Buchwald-Hartwig amination within the same structure.

  • The Trap: Attempting a direct coupling without strategic planning will result in uncontrolled intermolecular self-coupling , leading to oligomers or insoluble polymers rather than the desired cross-coupled product.[1]

  • The Solution: This guide defines two distinct workflows based on your target transformation:

    • Workflow A (The Electrophile Route): Coupling the Ar-Br with an external amine.

    • Workflow B (The Nucleophile Route): Coupling the -NH2 with an external aryl halide.

Substrate Profile
FeatureChemical ImplicationStrategic Adjustment
Aryl Bromide (C-4) Standard electrophile for Pd-oxidative addition.[1]Reactive Site: Must be preserved if acting as nucleophile.[1]
Primary Amine (Benzylic) High nucleophilicity; no steric hindrance.[1]Risk Factor: Must be protected if acting as electrophile.[1]
Methoxy Group (C-2) Electron-donating (EDG); Ortho-position.[1]Electronic Effect: Increases oxidative addition barrier slightly compared to electron-poor rings, but stabilizes the intermediate.[1]

Strategic Decision Matrix (Graphviz)

The following logic flow dictates the experimental design. Do not proceed without identifying your pathway.

DecisionMatrix Start Target Transformation? PathA Coupling Ar-Br to External Amine Start->PathA PathB Coupling -NH2 to External Aryl Halide Start->PathB RiskA CRITICAL RISK: Self-Polymerization PathA->RiskA RiskB CRITICAL RISK: Chemoselectivity (Br vs I) PathB->RiskB SolA Solution: N-Boc Protection REQUIRED RiskA->SolA SolB Solution: Use Ar-I or Activated Ar-Cl + Ligand Tuning RiskB->SolB LigandA Ligand Selection: RuPhos or XPhos SolA->LigandA LigandB Ligand Selection: BrettPhos or tBuBrettPhos SolB->LigandB

Figure 1: Decision Matrix for selecting the correct synthetic workflow based on the desired bond formation.

Workflow A: The "Electrophile" Route

Objective: React the Aryl Bromide (Ar-Br) with an external amine (R-NH2).[1]

The Protection Mandate

You cannot run this reaction on the free amine. The Pd catalyst will preferentially insert into the Ar-Br bond and cross-couple with the free amine of a neighboring substrate molecule.

  • Step 1: Protect the benzylic amine with a Boc group (di-tert-butyl dicarbonate).[1]

  • Step 2: Perform B-H coupling.

  • Step 3: Acidic deprotection (TFA/DCM).[1]

Protocol: Cross-Coupling of N-Boc-4-bromo-2-methoxybenzylamine

Catalyst System: RuPhos Pd G4 is the gold standard here.[1] RuPhos creates a highly active catalyst for secondary amines and bulky primary amines, while preventing β-hydride elimination.[1]

Reagents Table
ComponentEquiv.RoleNotes
Substrate (N-Boc) 1.0ElectrophileMust be pre-protected
External Amine 1.2NucleophileIf volatile, use 1.5 equiv.[1]
RuPhos Pd G4 0.01 - 0.03PrecatalystEnsures 1:1 L:Pd ratio; air stable.[1]
NaOtBu 1.5BaseSodium tert-butoxide.[1] Strong base required.[1]
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed.[1]
Step-by-Step Procedure
  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with a stir bar, RuPhos Pd G4 (1-3 mol%), and NaOtBu (1.5 equiv).

  • Substrate Addition: Add the N-Boc-protected substrate (1.0 equiv) and the external amine (1.2 equiv).[1]

    • Note: If the amine is a liquid, add it via syringe after sealing the vial.

  • Solvent: Add anhydrous 1,4-Dioxane to achieve a concentration of 0.2 M (relative to the bromide).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 85°C for 2–12 hours.[1]

    • Monitoring: Monitor by LCMS.[1] The Boc group is stable under these basic conditions.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate in vacuo.[1][2]

  • Deprotection (Post-Coupling): Dissolve crude in DCM (10 volumes), add TFA (5 volumes). Stir at RT for 1 hour. Quench with sat. NaHCO3. Extract and purify.

Workflow B: The "Nucleophile" Route

Objective: React the Benzylic Amine (-NH2) with an external Aryl Halide (Ar-X).[1]

Chemoselectivity Strategy

To prevent the catalyst from inserting into the substrate's own Ar-Br bond, the external electrophile must be more reactive .

  • Ideal Partner: Aryl Iodide (Ar-I) or Activated Aryl Chloride (e.g., chloropyridine).[1]

  • Ligand Choice: BrettPhos or tBuBrettPhos .[1] These ligands are highly selective for primary amines and mono-arylation.[1]

Protocol: Chemoselective Amination

Catalyst System: BrettPhos Pd G4 . This system is specifically designed to prevent over-arylation and promotes coupling of primary amines.[1]

Reagents Table
ComponentEquiv.RoleNotes
External Ar-I 1.0ElectrophileLimiting reagent to ensure full consumption.[1]
Substrate (Free Amine) 1.1Nucleophile4-Bromo-2-methoxybenzylamine.[1]
BrettPhos Pd G4 0.01 - 0.02PrecatalystSpecific for primary amines.[1]
Cs2CO3 2.0BaseMilder base to preserve Ar-Br integrity.[1]
tBuOH or Dioxane [0.25 M]SolventtBuOH often accelerates BrettPhos systems.[1]
Step-by-Step Procedure
  • Preparation: Charge vial with BrettPhos Pd G4 (1-2 mol%) and Cs2CO3 (2.0 equiv).

    • Why Cesium Carbonate? Unlike NaOtBu, Cs2CO3 is milder and less likely to promote side reactions at the Ar-Br site at moderate temperatures.[1]

  • Reactants: Add External Aryl Iodide (1.0 equiv) and 4-Bromo-2-methoxybenzylamine (1.1 equiv).

  • Solvent: Add anhydrous tBuOH (tert-Amyl alcohol is a valid alternative) to 0.25 M.

  • Reaction: Heat to 60–80°C .

    • Critical Control: Do not overheat.[1] Ar-I undergoes oxidative addition much faster than Ar-Br at lower temperatures.[1] If you heat to 110°C, you risk activating the Ar-Br.

  • Workup: Standard EtOAc dilution and Celite filtration.

    • Purification Note: The product will still contain the Ar-Br. Ensure your chromatography separates the product from any oligomers formed by trace self-coupling.[1]

Troubleshooting & Optimization (Self-Validating Systems)

If yields are low, perform the following diagnostic checks:

ObservationDiagnosisCorrective Action
Insoluble Precipitate Polymerization occurred.[1]Workflow A: Check Boc stability/quality. Workflow B: Lower temp; switch external partner to Ar-I.
Low Conversion (Workflow A) Catalyst deactivation.Switch base to K3PO4 (weaker) or LHMDS (soluble).[1] Ensure solvent is strictly anhydrous.[1]
Bis-arylation (Workflow B) Over-reaction of amine.[1][3]Increase BrettPhos bulk (switch to tBuBrettPhos ). Increase amine equivalents to 1.[1]5.
De-bromination β-hydride elimination / reduction.[1]Switch solvent from alcohol (tBuOH) to Toluene or Dioxane .

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1][4] Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1][4]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Bruno, N. C., et al. (2013).[1] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.[1]

Sources

Method

Procedure for amide bond formation with (4-Bromo-2-methoxyphenyl)methanamine

An Application Note and Protocol for the Synthesis of Amides using (4-Bromo-2-methoxyphenyl)methanamine Abstract This document provides a comprehensive technical guide for the formation of amide bonds utilizing (4-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Amides using (4-Bromo-2-methoxyphenyl)methanamine

Abstract

This document provides a comprehensive technical guide for the formation of amide bonds utilizing (4-Bromo-2-methoxyphenyl)methanamine as the amine component. Amide synthesis is a cornerstone reaction in medicinal chemistry and drug development. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, field-proven methodologies. We present two robust protocols employing common yet highly efficient coupling reagents: the uronium salt HATU and the carbodiimide EDC in conjunction with HOBt. This guide explains the causality behind experimental choices, provides step-by-step instructions, and includes troubleshooting and safety guidelines to ensure reliable and safe execution.

Introduction: The Significance of (4-Bromo-2-methoxyphenyl)methanamine in Amide Synthesis

The amide bond is one of the most prevalent functional groups in pharmaceuticals and bioactive molecules. Its formation is a critical transformation in the synthesis of new chemical entities. The subject of this guide, (4-Bromo-2-methoxyphenyl)methanamine, is a versatile building block. Its structure contains a primary benzylic amine, which is typically a good nucleophile. The phenyl ring is substituted with a bromine atom, a common handle for further cross-coupling reactions, and an electron-donating methoxy group, which can influence the reactivity of both the amine and the aromatic ring.

The direct condensation of a carboxylic acid and an amine is kinetically slow and requires high temperatures, often leading to side products. Therefore, the activation of the carboxylic acid is necessary to facilitate a smooth and efficient reaction under mild conditions. This application note details two gold-standard protocols for this activation and subsequent coupling.

Table 1: Properties of (4-Bromo-2-methoxyphenyl)methanamine

PropertyValue
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.07 g/mol [1]
CAS Number 1071037-16-5[1]
Appearance Not specified, typically an oil or low-melting solid
Synonyms (4-bromo-2-methoxyphenyl)methanamine hydrochloride[2]

Core Principles and Strategy Selection

The fundamental principle of these reactions is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This "activated" intermediate is then highly susceptible to nucleophilic attack by the amine. The choice between coupling reagents depends on factors like substrate sensitivity (especially to racemization), cost, and ease of byproduct removal.

  • Uronium/Aminium Salt-Based Coupling (e.g., HATU): These reagents, such as HATU, are highly efficient and lead to fast reaction rates.[3] They are particularly favored in peptide synthesis and for challenging couplings due to their ability to minimize racemization.[4] The mechanism involves the formation of a highly reactive OAt-active ester.[3][5]

  • Carbodiimide-Based Coupling (e.g., EDC/HOBt): Carbodiimides like EDC are widely used due to their effectiveness and the convenient removal of the urea byproduct.[6] The addition of N-hydroxybenzotriazole (HOBt) is crucial; it acts as a relay agent, forming an HOBt-ester that is more reactive than the initial O-acylisourea intermediate and less prone to side reactions and racemization.[6][7][8]

Table 2: Comparison of HATU and EDC/HOBt Coupling Methods

FeatureHATU ProtocolEDC/HOBt Protocol
Reactivity Very high, fast reaction timesHigh, generally slower than HATU
Byproducts Tetramethylurea (water-soluble), HOAtEDC-urea (water-soluble), HOBt
Racemization Very low riskLow risk, suppressed by HOBt
Cost HigherLower
Handling Potent sensitizer, handle with extreme careSensitizer, handle with care
Best For Difficult couplings, sterically hindered substrates, peptide synthesisGeneral purpose, cost-effective synthesis, scalable reactions

Protocol A: High-Efficiency Amide Coupling with HATU

This protocol leverages the high reactivity of HATU for a rapid and clean conversion to the desired amide.

Reaction Mechanism

The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base (DIPEA). The resulting carboxylate attacks HATU, forming an unstable O-acyl(tetramethyl)isouronium salt. This is rapidly converted into the key OAt-active ester, releasing tetramethylurea. The amine, (4-Bromo-2-methoxyphenyl)methanamine, then attacks the active ester to yield the final amide product and regenerate HOAt.[3][5]

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO - H⁺ Base Base (DIPEA) Base->RCOO ActiveEster OAt-Active Ester RCOO->ActiveEster HATU HATU HATU->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU + Amide Final Amide Product ActiveEster->Amide Reacts with Amine (4-Bromo-2-methoxyphenyl)methanamine Amine->Amide HOAt HOAt (Byproduct) Amide->HOAt + ActiveEster_ref OAt-Active Ester

Caption: Mechanism of HATU-mediated amide bond formation.

Materials and Reagents
ReagentM.W.Suggested Stoichiometry
Carboxylic Acid-1.0 equiv
(4-Bromo-2-methoxyphenyl)methanamine216.071.1 equiv
HATU380.231.2 equiv
DIPEA (Hünig's base)129.253.0 equiv
Anhydrous DMF or DCM-Solvent (0.1-0.5 M)
Step-by-Step Experimental Protocol
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF or DCM to dissolve the solids (typically to a concentration of 0.1 to 0.5 M).

  • Cool the solution to 0 °C using an ice-water bath and stir.

  • Add (4-Bromo-2-methoxyphenyl)methanamine (1.1 equiv) to the mixture.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Proceed to the general work-up and purification protocol (Section 5).

HATU_Workflow A 1. Combine Acid & HATU in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Amine & DIPEA B->C D 4. Warm to RT & Stir (1-4h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Reaction Complete E->F G 7. Proceed to Work-up & Purification F->G

Caption: Experimental workflow for the HATU protocol.

Protocol B: Robust Amide Coupling with EDC/HOBt

This widely-used protocol is cost-effective and highly reliable, particularly for standard amide couplings.

Reaction Mechanism

The carboxylic acid first adds to the EDC, forming a highly reactive O-acylisourea intermediate. This unstable species is intercepted by the nucleophilic HOBt to generate a more stable HOBt-ester, which is less susceptible to racemization. Finally, the amine attacks the carbonyl carbon of the HOBt-ester, forming the desired amide and regenerating HOBt.[6][7]

EDC_Mechanism cluster_activation Step 1: Initial Activation cluster_stabilization Step 2: Additive Interception cluster_coupling Step 3: Amine Coupling RCOOH Carboxylic Acid OAI O-acylisourea (Unstable) RCOOH->OAI EDC EDC EDC->OAI HOBtEster HOBt-Active Ester OAI->HOBtEster Reacts with HOBt HOBt HOBt->HOBtEster EDCUrea EDC-Urea (Byproduct) HOBtEster->EDCUrea + Amide Final Amide Product HOBtEster->Amide Reacts with OAI_ref O-acylisourea Amine (4-Bromo-2-methoxyphenyl)methanamine Amine->Amide HOBt_regen HOBt (Regenerated) Amide->HOBt_regen + HOBtEster_ref HOBt-Active Ester

Caption: Mechanism of EDC/HOBt-mediated amide formation.

Materials and Reagents
ReagentM.W.Suggested Stoichiometry
Carboxylic Acid-1.0 equiv
(4-Bromo-2-methoxyphenyl)methanamine216.071.1 equiv
EDC·HCl191.701.2 - 1.5 equiv
HOBt135.121.2 - 1.5 equiv
DIPEA or Triethylamine (TEA)129.25 / 101.192.0 - 3.0 equiv
Anhydrous DMF or DCM-Solvent (0.1-0.5 M)
Step-by-Step Experimental Protocol
  • To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and (4-Bromo-2-methoxyphenyl)methanamine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice-water bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA or TEA (2.5 equiv) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Proceed to the general work-up and purification protocol (Section 5).

EDC_Workflow A 1. Combine Acid, HOBt, & Amine in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add EDC & Base B->C D 4. Warm to RT & Stir (4-18h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Reaction Complete E->F G 7. Proceed to Work-up & Purification F->G

Caption: Experimental workflow for the EDC/HOBt protocol.

General Work-up and Purification Protocol

Upon reaction completion, the following procedure can be used to isolate the crude product.

  • Quench: Quench the reaction by adding water or saturated aqueous NH₄Cl.

  • Dilute: Dilute the mixture with an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (to remove excess amine and base).

    • Saturated aqueous NaHCO₃ (to remove excess carboxylic acid and HOBt).

    • Brine (saturated aqueous NaCl) (to remove residual water).

  • Dry: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolate: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide product.

  • Purify: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes or Methanol in DCM, to yield the pure amide.[6][7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Reagents (especially coupling agents) are old/degraded.- Insufficient base.- Sterically hindered substrates.- Amine is poorly nucleophilic (less likely for a benzylic amine).- Use fresh, high-purity reagents.- Ensure stoichiometry of the base is correct (2.5-3.0 eq).- Switch to a more powerful coupling agent (e.g., from EDC to HATU).- Increase reaction temperature or time.
N-acylurea Byproduct (EDC Protocol) - The O-acylisourea intermediate rearranged before reacting with the amine or HOBt.- Ensure HOBt is added with the acid and amine before EDC.- Run the reaction at 0 °C during the addition phase.
Difficult Purification - Byproducts (tetramethylurea, EDC-urea) are co-eluting with the product.- Unreacted starting materials remain.- Perform the aqueous workup washes thoroughly to remove water-soluble byproducts.[7]- If the product is basic, consider an acidic wash to extract the product, followed by basification and re-extraction.- Try a different chromatography solvent system or switch to reversed-phase chromatography.[9]

Safety and Handling of Coupling Reagents

Peptide coupling reagents are essential tools, but they are intrinsically reactive and pose occupational health hazards. Many are known chemical sensitizers, capable of causing severe allergic reactions upon exposure.[10][11][12]

  • Hazard Awareness: Reagents like HATU, HBTU, and EDC have been linked to dermal and respiratory sensitization, which can lead to conditions ranging from contact dermatitis to asthma and, in severe cases, anaphylaxis.[12][13]

  • Engineering Controls: Always handle solid coupling reagents and their concentrated solutions in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Nitrile gloves (double-gloving is recommended).

    • A properly buttoned lab coat.

    • Chemical splash goggles or safety glasses with side shields.

  • Waste Disposal: Dispose of all waste containing coupling reagents according to your institution's hazardous waste guidelines.

References

  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • Wikipedia. HATU.
  • Common Organic Chemistry. Amine to Amide Mechanism - HATU.
  • PMC. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • BenchChem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • CymitQuimica. (4-Bromo-2-methoxyphenyl)methanamine.
  • Organic Synthesis. Acid-Amine Coupling using EDCI.
  • ACS Publications. (2008, December 4). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator.
  • ACS.org. (2025, September 24). Bonding with Caution: Understanding the Hazards of Peptide Couplers.
  • ACS. Bonding with Caution: Understanding the Hazards of Peptide Couplers.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt).
  • PMC. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • ACS Publications. (2018, January 22). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies.
  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ChemBK. (2024, April 9). 4-Bromo-2-methoxyphenylamine.
  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • ResearchGate. Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU.
  • PMC. (2022, May 9). An Evaluation of the Occupational Health Hazards of Peptide Couplers.
  • Fisher Scientific. Amide Synthesis.
  • PubChem. 4-bromo-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol.
  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • Reddit. (2020, August 7). Looking for some advice for purification of diamide.
  • ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline?
  • Organic Chemistry Portal. Aniline synthesis by amination (arylation).
  • PubChemLite. (4-bromo-2-methoxyphenyl)methanamine hydrochloride (C8H10BrNO).
  • MDPI. (2018, August 17). N-(4-Bromophenyl)methoxycarbothioamide.
  • PubChem. 4-Bromo-2-methoxyphenol.
  • PMC. 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide.
  • ResearchGate. (2022, April 14). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?
  • AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.

Sources

Application

Application Notes &amp; Protocols: Cross-Coupling Reactions of 4-Bromo-2-methoxybenzylamine

Introduction: Strategic Importance of 4-Bromo-2-methoxybenzylamine 4-Bromo-2-methoxybenzylamine is a highly valuable and versatile building block in the fields of medicinal chemistry and materials science. Its structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 4-Bromo-2-methoxybenzylamine

4-Bromo-2-methoxybenzylamine is a highly valuable and versatile building block in the fields of medicinal chemistry and materials science. Its structure incorporates several key features that make it an attractive starting material for the synthesis of complex molecular architectures. The presence of a bromine atom on the aromatic ring provides a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions. The ortho-methoxy group can influence the electronic properties and conformation of the molecule, while the benzylamine moiety offers a site for further functionalization or can play a crucial role in the biological activity of the final compound.

This guide provides detailed, field-proven protocols for three of the most powerful and widely used cross-coupling reactions involving 4-Bromo-2-methoxybenzylamine: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The methodologies described herein are designed to be robust and reproducible, offering researchers a reliable starting point for their synthetic endeavors.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1][2][3] This reaction is particularly noted for its mild conditions and tolerance of a broad range of functional groups.[2]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[4]

Suzuki_Miyaura_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition PdII_Aryl Ar-PdII(L)₂-Br OxAdd->PdII_Aryl Ar-Br Transmetalation Transmetalation PdII_Biaryl Ar-PdII(L)₂-R Transmetalation->PdII_Biaryl R-B(OR)₂ (Base) RedElim Reductive Elimination RedElim->Pd0 Ar-R

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of 4-(4-fluorophenyl)-2-methoxybenzylamine

This protocol details the coupling of 4-Bromo-2-methoxybenzylamine with 4-fluorophenylboronic acid.

Materials:

  • 4-Bromo-2-methoxybenzylamine (1.0 equiv)

  • 4-fluorophenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 4-Bromo-2-methoxybenzylamine, 4-fluorophenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Reaction Conditions: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

ParameterRecommended ConditionScientist's Notes
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often preferred for its robustness and efficiency with a range of substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃ provides a good balance of reactivity and cost-effectiveness for this transformation.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂OThe aqueous mixture is essential for dissolving the inorganic base and facilitating the catalytic cycle.
Temperature 80-100 °CThe specific temperature may require optimization depending on the reactivity of the boronic acid.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[5][6][7] This reaction has become indispensable in drug discovery due to its wide substrate scope and functional group tolerance.[6][7]

Mechanistic Overview

The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the arylamine product and regenerates the Pd(0) catalyst.[8][9] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent catalyst decomposition.[5][10]

Buchwald_Hartwig_Cycle cluster_cycle Pd0 L-Pd⁰ OxAdd Oxidative Addition PdII_Aryl Ar-PdII(L)-Br OxAdd->PdII_Aryl Ar-Br AmineCoord Amine Coordination PdII_Amine [Ar-PdII(L)(H₂NR)]⁺Br⁻ AmineCoord->PdII_Amine RNH₂ Deprotonation Deprotonation PdII_Amido Ar-PdII(L)-NHR Deprotonation->PdII_Amido Base RedElim Reductive Elimination RedElim->Pd0 Ar-NHR

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of N-benzyl-(4-bromo-2-methoxyphenyl)methanamine

This protocol describes the coupling of 4-Bromo-2-methoxybenzylamine with benzylamine.

Materials:

  • 4-Bromo-2-methoxybenzylamine (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (degassed)

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel. Add the degassed toluene.

  • Reagent Addition: Add 4-Bromo-2-methoxybenzylamine followed by benzylamine to the catalyst mixture.

  • Inert Atmosphere: Seal the vessel and remove from the glovebox.

  • Reaction Conditions: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully with water. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionScientist's Notes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common and effective Pd(0) source.[7]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands like XPhos are crucial for efficient coupling.[10]
Base NaOtBu, LiHMDSA strong, non-nucleophilic base is required. NaOtBu is a standard choice.[9]
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary to prevent quenching of the strong base.

Sonogashira Coupling: Assembly of C(sp²)–C(sp) Bonds

The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[11][12][13] This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[11] While traditionally requiring a copper co-catalyst, copper-free protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[14][15]

Mechanistic Overview (Copper-Free)

In the absence of copper, the catalytic cycle is believed to initiate with the oxidative addition of the aryl bromide to the Pd(0) complex. The terminal alkyne then coordinates to the palladium center and is deprotonated by the amine base to form a palladium-alkynyl complex. Reductive elimination then furnishes the coupled product and regenerates the Pd(0) catalyst.[14][16]

Sonogashira_Cycle cluster_cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition PdII_Aryl Ar-PdII(L)₂-Br OxAdd->PdII_Aryl Ar-Br Deprotonation Deprotonation & Ligand Exchange PdII_Alkynyl Ar-PdII(L)₂-C≡CR Deprotonation->PdII_Alkynyl HC≡CR (Amine Base) RedElim Reductive Elimination RedElim->Pd0 Ar-C≡CR

Caption: Generalized Catalytic Cycle for the Copper-Free Sonogashira Coupling.

Detailed Protocol: Synthesis of 4-((4-methoxyphenyl)ethynyl)-2-methoxybenzylamine

This protocol outlines the copper-free Sonogashira coupling of 4-Bromo-2-methoxybenzylamine with 1-ethynyl-4-methoxybenzene.

Materials:

  • 4-Bromo-2-methoxybenzylamine (1.0 equiv)

  • 1-ethynyl-4-methoxybenzene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 4-Bromo-2-methoxybenzylamine and Pd(PPh₃)₂Cl₂.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Reagent Addition: Add degassed THF, followed by triethylamine and 1-ethynyl-4-methoxybenzene via syringe.

  • Reaction Conditions: Stir the reaction mixture at 60 °C. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-12 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove palladium salts, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionScientist's Notes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂/PPh₃Pd(PPh₃)₂Cl₂ is a reliable and commercially available catalyst for this transformation.
Base Et₃N, DiisopropylamineAn amine base is required to deprotonate the terminal alkyne.[11]
Solvent THF, DMFAnhydrous polar aprotic solvents are generally effective.
Temperature Room Temp to 80 °CMild heating is often sufficient to drive the reaction to completion.

Troubleshooting and Scientist's Insights

  • Substrate-Related Challenges: The primary amine in 4-Bromo-2-methoxybenzylamine can potentially coordinate to the palladium center, inhibiting the catalytic cycle.[17] If low reactivity is observed, especially in Suzuki or Sonogashira reactions, consider using a ligand that is less susceptible to displacement by the amine or temporarily protecting the amine group (e.g., as a Boc-carbamate).

  • Catalyst Deactivation: All cross-coupling reactions should be performed under a strict inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst. Ensure all solvents are thoroughly degassed prior to use.

  • Ligand Selection: The choice of ligand is paramount, particularly for the Buchwald-Hartwig amination. The use of bulky, electron-rich phosphine ligands is essential to facilitate the crucial reductive elimination step.[6] For challenging substrates, screening a panel of ligands (e.g., those from the Buchwald and Hartwig ligand families) may be necessary.[10]

  • Base Sensitivity: For substrates containing base-sensitive functional groups, stronger bases like NaOtBu should be used with caution. Weaker bases such as K₃PO₄ or Cs₂CO₃ in Suzuki couplings can offer a milder alternative.[18]

References

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]

  • Nassar, E., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Zhang, T., et al. (2015). Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • The Reaction Monitor. (2008). Copper-free Sonogashira coupling. [Link]

  • Nassar, E., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Gøgsig, T. M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. [Link]

  • Liu, L., et al. (2011). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

  • Li, H., et al. (2013). Palladium(II)-Catalyzed othro-C–H-Benzoxylation of 2-Arylpyridines by Oxidative Coupling with Aryl Acylperoxides. Molecules. [Link]

  • Valeur, E., & Bradley, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Chemical Reviews. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Medicinal Chemistry. [Link]

  • Liu, L., et al. (2011). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Organic Chemistry Portal. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Lee, H. W., et al. (2009). Palladium-catalyzed cross-coupling of aryl halides using organotitanium nucleophiles. Angewandte Chemie International Edition. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Wang, C., et al. (2019). Nickel-catalyzed C–N bond activation: activated primary amines as alkylating reagents in reductive cross-coupling. Chemical Science. [Link]

  • Xu, S., et al. (n.d.). Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. MDPI. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Bibi, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reactivity of aryl bromide in 4-Bromo-2-methoxybenzylamine

Technical Support Center: 4-Bromo-2-methoxybenzylamine Reactivity Guide Executive Summary & Technical Analysis You are encountering low conversion rates with 4-Bromo-2-methoxybenzylamine . This is a classic "double-deact...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2-methoxybenzylamine Reactivity Guide

Executive Summary & Technical Analysis

You are encountering low conversion rates with 4-Bromo-2-methoxybenzylamine . This is a classic "double-deactivation" scenario. As a Senior Application Scientist, I have analyzed your substrate and identified two concurrent failure modes that are likely stalling your catalytic cycle.

The Chemical Conflict
  • Catalyst Poisoning (The Primary Culprit): The free primary amine (

    
    ) is a potent Lewis base. It coordinates to the Palladium(II) center more strongly than many standard phosphine ligands, forming an inactive "Pd-amine" complex. This arrests the catalytic cycle before the oxidative addition step can occur.
    
  • Electronic Deactivation (The Secondary Culprit):

    • Structure Analysis: The bromide is at C4. The methoxy group (

      
      ) is at C2 (meta to Br), and the alkylamine group is at C1 (para to Br).
      
    • Effect: The ring is electron-rich.[1] Oxidative addition of electron-rich aryl halides is kinetically slow because the C-Br bond has higher bond dissociation energy compared to electron-deficient systems. You are fighting a high energy barrier (electronics) with a poisoned catalyst (coordination).

Diagnostic Workflow

Before altering your synthesis, use this decision matrix to identify the specific failure mode.

TroubleshootingFlow Start START: Reaction Stalled/Low Yield CheckColor Observation: Did the reaction mixture turn black (Pd black precipitation)? Start->CheckColor PrecipYes Yes (Black Precipitate) CheckColor->PrecipYes PrecipNo No (Solution remains clear/colored) CheckColor->PrecipNo CheckSM Analysis: Is Starting Material (SM) consumed or remaining? SM_Remains SM Remains (>80%) CheckSM->SM_Remains No Conversion SM_Gone SM Consumed but No Product CheckSM->SM_Gone Conversion to Byproduct Issue_Ligand ISSUE: Ligand Dissociation Pd is unstable. Switch to bidentate or bulky ligand. PrecipYes->Issue_Ligand PrecipNo->CheckSM Issue_Poison ISSUE: Catalyst Poisoning Amine is binding Pd. Use Precatalyst or Protect. SM_Remains->Issue_Poison Likely Issue_OxAdd ISSUE: Failed Oxidative Addition System too electron-rich. Need hotter conditions/richer ligand. SM_Remains->Issue_OxAdd Possible Issue_Dehal ISSUE: Dehalogenation Side reaction (Ar-Br -> Ar-H). Lower Temp or Change Base. SM_Gone->Issue_Dehal

Figure 1: Diagnostic logic flow for identifying the root cause of cross-coupling failure.

Solution Protocols

Strategy A: The "Direct Coupling" (Ligand Engineering)

Use this if you cannot alter the substrate.

To couple the free amine directly, you must use a ligand that is bulky enough to sterically prevent the amine from binding to the Palladium, yet electron-rich enough to facilitate oxidative addition into the electron-rich aryl bromide.

Recommended System: Buchwald Precatalysts (Gen 3 or Gen 4).[2][3] Why? In situ generation (mixing Pd(OAc)₂ + Ligand) often fails because the amine binds the Pd(II) salt before the ligand can. Precatalysts enter the cycle as active Pd(0) species, bypassing this vulnerability.

ParameterRecommendationTechnical Rationale
Catalyst XPhos Pd G4 or BrettPhos Pd G4 Bulky biaryl ligands create a "protective shell" around Pd, blocking amine coordination [1].
Loading 2.0 - 5.0 mol%Higher loading compensates for the slow oxidative addition kinetics.
Base K₃PO₄ (3.0 equiv)Weaker bases reduce competitive coordination; avoid strong alkoxides if possible.
Solvent 1,4-Dioxane/Water (4:1)The biphasic system helps solubilize inorganic bases and stabilizes the catalyst.
Temp 80°C - 100°CHigh energy is required to overcome the electron-rich Ar-Br bond strength.

Step-by-Step Protocol:

  • Charge a reaction vial with 4-Bromo-2-methoxybenzylamine (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Crucial: Add XPhos Pd G4 (0.02 equiv) last or in a glovebox.

  • Seal and purge with Argon for 5 minutes (Oxygen kills this catalyst).

  • Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).

  • Heat to 100°C for 12 hours.

Strategy B: The "Robust Fix" (Boc Protection)

Use this if Strategy A fails or if you need high reproducibility.

Protecting the amine eliminates the catalyst poisoning mechanism entirely. This adds two steps (protection/deprotection) but often saves time by guaranteeing the coupling works on the first try.

Mechanism of Improvement: The Boc group creates steric bulk and withdraws electron density from the nitrogen, effectively nullifying its ability to act as a ligand for Palladium.

ProtectionStrategy Substrate Free Amine (Catalyst Poison) Boc2O Boc2O / TEA Substrate->Boc2O Protected N-Boc Intermediate (Catalyst Compatible) Boc2O->Protected Coupling Suzuki Coupling (Standard Conditions) Protected->Coupling Product Coupled Product Coupling->Product

Figure 2: The protection strategy workflow to bypass catalyst poisoning.

Step-by-Step Protocol (Boc Protection) [2]:

  • Dissolve 4-Bromo-2-methoxybenzylamine (1.0 equiv) in DCM (0.5 M).

  • Add Triethylamine (1.5 equiv).

  • Cool to 0°C.

  • Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) dissolved in minimal DCM.[4]

  • Warm to Room Temp and stir for 2 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine/TEA), then Brine. Dry over Na₂SO₄.[1][5]

  • Result: The resulting aryl bromide is now a standard Suzuki substrate. You can use cheaper catalysts like Pd(dppf)Cl₂.

Frequently Asked Questions (FAQ)

Q: Can I just add HCl to protonate the amine instead of using a Boc group? A: In theory, yes. Converting the amine to an ammonium salt (


) prevents it from binding Pd. However, Suzuki couplings require a base (e.g., K₂CO₃). This base will deprotonate your ammonium salt in situ, regenerating the free amine and re-introducing the poison. This strategy only works if you use a base that is strong enough to activate the boronic acid but too weak to deprotonate the amine (rare/difficult to tune).

Q: My reaction turns black immediately upon heating. What does this mean? A: This is "Palladium Black" formation. It indicates your ligand has dissociated from the Palladium, and the Palladium has aggregated into inactive metal nanoparticles [3].

  • Fix: Your ligand is too weak or the temperature is too high for that specific ligand. Switch to a bidentate ligand (dppf) or a strongly binding Buchwald ligand (XPhos).

Q: I see conversion, but the product is the de-brominated compound (Ar-H), not the coupled product. A: This is "Hydrodehalogenation." It occurs when the oxidative addition happens, but the transmetallation (reaction with Boron) is too slow. The Pd-Ar intermediate grabs a hydride (often from the solvent or base) and eliminates.

  • Fix: Increase the concentration of the Boronic Acid. Ensure your solvent is anhydrous (if using protic solvents like alcohols, switch to DMF or Toluene). Lower the temperature [4].

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling with Amines." Chemical Reviews, 2013.

  • BenchChem Technical Protocols. "General Procedure for the Boc Protection of a Primary Amine." BenchChem Support Center, 2025.

  • Ananikov, V. P., et al. "Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms." ACS Catalysis, 2019.

  • BenchChem Troubleshooting. "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides." BenchChem Technical Guides, 2025.

Sources

Optimization

Removing unreacted (4-Bromo-2-methoxyphenyl)methanamine from reaction mixtures

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Removal of Unreacted (4-Bromo-2-methoxyphenyl)methanamine Executive Summary (4-Bromo-2-methoxypheny...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Removal of Unreacted (4-Bromo-2-methoxyphenyl)methanamine

Executive Summary

(4-Bromo-2-methoxyphenyl)methanamine (CAS: 1071037-16-5) is a functionalized benzylamine frequently used as a building block in medicinal chemistry for amide couplings, reductive aminations, and sulfonamide synthesis.[1][2][3] While its 4-bromo and 2-methoxy motifs provide essential pharmacophore vectors, the unreacted amine often persists in reaction mixtures due to its moderate lipophilicity and nucleophilic nature.

This guide details three tiered protocols for its removal, selected based on the physicochemical properties of your target product.

Tier 1: The Acid-Base Extraction (Standard Protocol)

Best For: Reactions yielding non-basic products (Amides, Ureas, Sulfonamides, Carbamates). Mechanism: Exploiting the pKa difference. The benzylamine moiety (approx. pKa ~9.3) is protonated by dilute acid, partitioning into the aqueous phase as the ammonium salt, while the non-basic product remains in the organic phase.

Protocol:
  • Dilution: Dilute the reaction mixture with an organic solvent (DCM or EtOAc). Note: Ethyl Acetate is preferred for better phase separation, but DCM is necessary if your product has poor solubility in EtOAc.

  • Acid Wash: Wash the organic layer 2x with 10% (w/v) Citric Acid or 1M HCl .

    • Scientist’s Note:Why Citric Acid? Unlike HCl, Citric Acid acts as a buffer (pH ~2-3). It effectively protonates the amine without hydrolyzing acid-sensitive groups (e.g., Boc, acetals) that might be present on your product.

  • Brine Wash: Wash the organic layer 1x with saturated NaCl (Brine) to remove entrained water and residual acid.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Troubleshooting: "I still see the amine in my product."
  • Cause: The amine salt may have formed an "ion pair" with a lipophilic counter-ion in the reaction (e.g., if you used exotic coupling reagents) and extracted back into the organic layer.

  • Solution: Switch to 1M NaHSO₄ (Sodium Bisulfate). The sulfate counter-ion is highly hydrophilic, forcing the amine salt strictly into the aqueous layer.

AcidWorkup Start Crude Reaction Mixture (Product + Amine Impurity) Solvent Dilute with EtOAc Start->Solvent Wash Wash with 10% Citric Acid Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains Protonated Amine) PhaseSep->AqLayer pH < 4 OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Neutral Product Waste Waste AqLayer->Waste Discard Dry Dry OrgLayer->Dry Dry (Na2SO4) & Concentrate

Figure 1: Logical flow for Acid-Base extractive workup targeting basic impurities.

Tier 2: Chemoselective Scavenging (High-Throughput/Sensitive)

Best For: Reactions yielding basic products (e.g., Secondary amines from reductive amination) where acid washing would remove the product too. Mechanism: Covalent capture. A polymer-supported electrophile (Isocyanate) reacts selectively with the primary amine impurity to form an insoluble urea, which is removed by filtration.

Recommended Resin:
  • PS-Isocyanate (Polystyrene-supported Isocyanate)

  • Loading: Typically 1.0 – 1.5 mmol/g.

Protocol:
  • Calculate Equivalents: Determine the theoretical amount of unreacted amine (usually the excess equivalents used in the reaction). Use 3 equivalents of resin relative to the excess amine.

  • Incubation: Add the resin directly to the reaction mixture (DCM, THF, or DMF).

  • Agitation: Shake (do not stir with a magnetic bar, which grinds the resin) at room temperature for 2–4 hours .

  • Filtration: Filter the mixture through a fritted cartridge or Celite pad. The amine is trapped on the beads; the filtrate contains your purified product.

Scientist’s Insight:

Why not use an aldehyde resin? While aldehyde resins form imines with the amine, the equilibrium is reversible (hydrolysis). Isocyanates form ureas , which are chemically inert and irreversible, ensuring the impurity does not leach back into your product.

Tier 3: Chromatographic Purification (The "Nuclear Option")

Best For: Complex mixtures where Tier 1 and 2 fail, or when high purity (>99%) is required for biological assays. Challenge: Benzylamines often "streak" or "tail" on silica gel due to interaction with acidic silanol groups.

Mobile Phase Modifiers:
  • Standard Silica (Normal Phase): Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your DCM/MeOH mobile phase. This neutralizes the silica surface, sharpening the amine peak.

  • C18 (Reverse Phase): Use a high-pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10 ) in the aqueous mobile phase. This keeps the amine in its free-base form (uncharged), increasing its retention and separation from polar byproducts.

Summary of Methods

MethodTarget Product TypeProsCons
Acid Extraction Non-Basic (Amide, Urea)Fast, cheap, scalable.Cannot be used if product is acid-sensitive or basic.
Scavenger Resin Basic (Sec.[4][5] Amine)Mild, no aqueous workup needed.Expensive, slower (requires incubation time).
Chromatography Complex / High PurityHigh resolution.Consumes solvents, time-intensive.[6]

Frequently Asked Questions (FAQ)

Q: My product precipitates when I add the acid. What is happening? A: You likely formed the salt of your product (if it has any basic sites) or the product is simply insoluble in the organic/aqueous interface.

  • Fix: Add more organic solvent (DCM) to dissolve the precipitate. If it remains insoluble, filter the solid—it might be your pure product (check by NMR).

Q: Can I use this amine in a "one-pot" reaction without removal? A: Only if the next step is orthogonal. For example, if the next step involves an acid chloride, the unreacted amine will compete. If the next step is a Suzuki coupling (reacting at the Bromine), the free amine might poison the Palladium catalyst. It is strongly recommended to remove it first.

Q: Is the Bromine atom stable during these workups? A: Yes. The aryl bromide is robust to dilute acids, bases, and scavenger resins at room temperature. It will only react under specific catalytic conditions (Pd/Ni) or with strong lithiating agents.

References

  • ChemicalBook. (2024). 4-Bromo-2-methoxyphenylamine - Physico-chemical Properties. (Note: Refers to the aniline analog, validating the lipophilic/basic trends of the scaffold). Link

  • Sigma-Aldrich. (2024). Amine Scavenger Resins: Application Guide.Link

  • Rochester University. (2024). Workup for Removing Amines: Standard Operating Procedures.Link

  • PubChem. (2025).[7] (4-Bromo-2-methoxyphenyl)methanamine hydrochloride Compound Summary.Link

Sources

Troubleshooting

Optimization of reaction temperature for 4-Bromo-2-methoxybenzylamine coupling

A Guide to Optimizing Reaction Temperature Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to move beyo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing Reaction Temperature

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper, mechanistic understanding of a critical parameter in your cross-coupling reactions: temperature . This document focuses on the palladium-catalyzed coupling of 4-Bromo-2-methoxybenzylamine, a common intermediate in medicinal chemistry, with a primary focus on Buchwald-Hartwig amination (C-N coupling). The principles discussed, however, are broadly applicable to other cross-coupling reactions like Suzuki or Heck couplings.

This guide is structured to help you diagnose issues, optimize conditions, and understand the fundamental trade-offs associated with temperature modulation in your experiments.

Frequently Asked Questions (FAQs): The Fundamentals of Temperature Control

This section addresses foundational questions regarding the role of temperature in palladium-catalyzed cross-coupling reactions.

Q1: Why is temperature such a critical parameter for my 4-Bromo-2-methoxybenzylamine coupling reaction?

Temperature is arguably the most influential parameter after the choice of catalyst, ligand, and base. It directly governs the kinetics of every step in the catalytic cycle. The vast majority of Buchwald-Hartwig aminations are run in a temperature range of 70–110 °C.[1]

  • Activating the Reaction: Sufficient thermal energy is required to overcome the activation barriers for key steps, particularly the initial oxidative addition of the aryl bromide (your 4-bromo-2-methoxybenzylamine) to the Pd(0) center.[2] For less reactive coupling partners, higher temperatures are often necessary to achieve a reasonable reaction rate.[3]

  • Influencing Selectivity: In reactions where multiple products can form, temperature can be the deciding factor between the kinetic and thermodynamic products. The kinetic product is the one that forms fastest (lower activation energy), while the thermodynamic product is the most stable.[4][5][6] Low temperatures and short reaction times favor the kinetic product, whereas higher temperatures and longer reaction times allow the system to equilibrate to the more stable thermodynamic product.[6]

  • Catalyst Stability: Every catalyst system has an optimal operating temperature window. Exceeding this temperature can lead to catalyst decomposition (often observed as the formation of palladium black), which irreversibly removes the active catalyst from the reaction, leading to a stalled or incomplete conversion.[7]

Q2: My starting material is an aryl bromide. I thought bromides were more reactive than chlorides. Why might I still need to heat my reaction?

While aryl bromides are indeed more reactive than the analogous aryl chlorides in oxidative addition, the overall reaction rate is dependent on all steps of the catalytic cycle.[8] The electronic properties of your specific substrate, 4-Bromo-2-methoxybenzylamine, play a significant role. The methoxy group is an electron-donating group, which can make the C-Br bond slightly less susceptible to oxidative addition compared to an unsubstituted bromobenzene. Furthermore, the benzylamine moiety itself can coordinate to the palladium center, potentially influencing the catalyst's activity. For these reasons, even with an aryl bromide, temperatures in the range of 80-110 °C are a common and effective starting point.[8][9]

Q3: How does my choice of ligand and solvent affect the optimal reaction temperature?

Ligand and solvent are intrinsically linked to the optimal temperature.

  • Ligand Choice: Modern, bulky electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are designed to accelerate the key steps of the catalytic cycle, especially the reductive elimination.[10] This increased efficiency often allows reactions to be run at significantly lower temperatures compared to older ligand systems.[11] Some highly active catalyst systems can even facilitate couplings at or near room temperature.[12]

  • Solvent Choice: The solvent's primary roles are to solubilize the reagents and to allow for a specific temperature window based on its boiling point.[1] Common solvents like toluene (b.p. 111 °C), dioxane (b.p. 101 °C), and THF (b.p. 66 °C) are chosen to match the desired reaction temperature. The solvent also plays a crucial role in stabilizing intermediates in the catalytic cycle, which can influence reaction rates and, therefore, the required temperature.[1]

Troubleshooting Guide: Temperature-Related Issues

This section provides a problem-oriented approach to optimizing temperature when your reaction is not performing as expected.

Q4: My reaction is very slow or shows no conversion at my initial temperature (e.g., 80 °C). Should I just increase the heat?

Increasing the temperature is a logical first step, but it should be done systematically. A gradual increase often accelerates the reaction.[13] However, before indiscriminately raising the temperature, consider the following workflow.

Troubleshooting_Workflow start Low or No Conversion check_reagents Verify Reagent & Catalyst Quality (Anhydrous? Degassed? Active?) start->check_reagents temp_increase Incrementally Increase Temperature (e.g., 80°C -> 100°C) check_reagents->temp_increase Reagents OK monitor Monitor by TLC/LCMS Is conversion improving? temp_increase->monitor side_products Analyze for Side Products (Decomposition? Debromination?) monitor->side_products No, or new spots appear success Reaction Optimized monitor->success Yes side_products->temp_increase Clean Reaction, Just Slow failure Re-evaluate System (Ligand, Base, Solvent) side_products->failure Decomposition Observed

Actionable Advice:

  • Incremental Increase: Raise the temperature in 15-20 °C increments (e.g., from 80 °C to 100 °C).[13]

  • Monitor Closely: After each increase, monitor the reaction by TLC, GC-MS, or LC-MS after a set time (e.g., 1-2 hours).

  • Look for Signs of Trouble: If you observe the formation of new, unidentified spots or a darkening of the reaction mixture (indicative of catalyst decomposition), the temperature may be too high for your specific catalyst system.[7] In this case, a higher temperature is detrimental, and you should consider changing the ligand or base instead.

Q5: I got a good yield, but my product is impure. I see byproducts that might be from debromination or other side reactions. Is temperature the culprit?

Yes, high temperatures are a common cause of side reactions. The thermal energy that drives your desired reaction can also provide the activation energy for undesired pathways.

Temperature_Effects Temp Reaction Temperature Rate Desired Reaction Rate Temp->Rate Increases Decomp Catalyst Decomposition & Side Reactions Temp->Decomp Increases (especially at high T) Window Optimal Temperature Window Rate->Window Decomp->Window

Common Temperature-Induced Side Reactions:

  • Debromination (Hydrodehalogenation): The C-Br bond is cleaved and replaced by a C-H bond, leading to 2-methoxybenzylamine as a byproduct.

  • Ligand Degradation: Phosphine ligands can degrade at high temperatures, reducing catalyst efficacy.

  • Starting Material/Product Decomposition: The benzylamine moiety or your coupling partner may not be stable at elevated temperatures for extended periods.

Solution: If you suspect temperature-induced side reactions, try running the reaction at a lower temperature for a longer period. This gives the desired reaction pathway a chance to proceed while minimizing the undesired, higher-activation-energy side reactions.

Q6: My reaction works well at 100 °C, but for scale-up, I'd prefer to run it at a lower temperature. What are my options?

Lowering the reaction temperature while maintaining efficiency is a common goal for process optimization.[14]

  • Screen More Active Ligands: This is the most effective approach. Modern dialkylbiarylphosphine ligands (e.g., BrettPhos, AdBrettPhos) are designed for high reactivity and may allow the reaction to proceed efficiently at temperatures as low as room temperature or 40 °C.[8][11]

  • Use a More Soluble Base: If you are using an inorganic base like K₃PO₄ or Cs₂CO₃, solubility can be a limiting factor. Switching to a soluble organic base (less common in academic settings) or a strong, soluble inorganic base like LHMDS or NaOtBu can sometimes increase reaction rates at lower temperatures.[8][15]

  • Increase Catalyst Loading: While not ideal from a cost perspective, slightly increasing the catalyst loading (e.g., from 1 mol% to 2 mol%) can sometimes compensate for a lower reaction temperature.

Experimental Protocols & Data

A systematic approach is key to finding the optimal temperature. Here, we provide a protocol for a parallel temperature screening experiment.

Protocol: Parallel Temperature Screening for 4-Bromo-2-methoxybenzylamine Coupling

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep_vials Prepare 4 Identical Reaction Vials add_reagents Add Substrates, Base, Solvent, & Stir Bar prep_vials->add_reagents degas Degas Mixture (e.g., Ar sparge) add_reagents->degas add_catalyst Add Catalyst/Precatalyst Under Inert Atmosphere degas->add_catalyst heat Place Vials in Pre-heated Blocks (60, 80, 100, 120°C) add_catalyst->heat monitor Sample at t = 1h, 4h, 12h Analyze by LCMS heat->monitor quench Quench Reactions monitor->quench analyze Determine Yield & Purity quench->analyze select Select Optimal Temp. analyze->select

Methodology:

  • Preparation: To four identical reaction vials equipped with stir bars, add 4-Bromo-2-methoxybenzylamine (1.0 equiv.), the amine or boronic acid coupling partner (1.2 equiv.), and a suitable base (e.g., NaOt-Bu, 2.0 equiv.).

  • Solvent Addition & Degassing: Add an appropriate volume of anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.5 M solution). Sparge the resulting suspension with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required.

  • Heating & Monitoring: Seal the vials and place them in separate pre-heated reaction blocks or oil baths set to 60 °C, 80 °C, 100 °C, and 120 °C.

  • Sampling: After specific time points (e.g., 1, 4, and 12 hours), carefully take a small aliquot from each reaction, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion and formation of byproducts.

  • Workup: Once the reaction at the optimal temperature reaches completion (or a plateau), cool to room temperature, dilute with water, and perform a standard extractive workup. Purify the crude product via column chromatography.

Hypothetical Data Summary Table

The following table illustrates potential outcomes from the screening protocol described above, coupling 4-Bromo-2-methoxybenzylamine with morpholine after 4 hours.

Temperature (°C)Conversion (%)Product Purity (%) (by LCMS Area)Key Impurity (Debromination, %)Observations
6015>99<0.1Very slow reaction
8075980.5Good conversion, clean reaction
100 >99 97 1.0 Optimal balance of rate and purity
120>99858.0Fast reaction, significant side products, slight darkening

This data clearly indicates that while 120 °C provides the fastest conversion, it comes at the cost of purity. A temperature of 100 °C offers the best overall performance for this hypothetical system.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Gao, F., et al. (2020). Optimization of the temperature for the coupling reaction. ResearchGate. [Link]

  • Fors, B. P., et al. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC. [Link]

  • Heravi, M. M., et al. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Zhang, L., et al. (2015). Optimization of coupling reaction temperature. ResearchGate. [Link]

  • Bramsiepe, S., et al. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Wang, D., et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. PMC. [Link]

  • Le, C., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • da Silva, W. A., et al. (2015). effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO. [Link]

  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. [Link]

  • Reid, D. L. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. [Link]

  • Al-Amin, M. (2021). Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. Seton Hall University Dissertations and Theses. [Link]

  • Li, G., et al. (2018). Palladium-Catalyzed Direct C–H Carbonylation of Free Primary Benzylamines: A Synthesis of Benzolactams. Organic Letters. [Link]

  • Chen, G., & Shaughnessy, K. H. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry. [Link]

  • Tcyrulnikov, S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Reddy, V. R., et al. (2017). Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. ResearchGate. [Link]

  • Li, J., et al. (2021). (a) Effect of temperature on the progress of the assisted Suzuki.... ResearchGate. [Link]

  • Davis, N. R. (2013). Synthesis and study of ligands for Pd-catalyzed C-O and C-N coupling. DSpace@MIT. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Saint-Denis, T. G., et al. (2018). Divergent Kinetic/Thermodynamic Selectivity in Palladium(II)-Mediated C–H Activation to Form 5- and 6-Membered Palladacycles. Request PDF. [Link]

  • Kantam, M. L., et al. (2006). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [Link]

  • Khan, T. (2013). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]

  • PubMed. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C-H Cross-Coupling. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Vantourout, J. C., et al. (2021). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. PMC. [Link]

  • Ling, C. M., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • Maji, A., et al. (2004). Temperature effect on coupling reaction. ResearchGate. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]

  • Drieß, M., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC. [Link]

  • Verkade, J. G., et al. (2008). (t-Bu)2PNP(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C−N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature. The Journal of Organic Chemistry. [Link]

  • Wu, J. (2022). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ChemOrgChem. (2024). Buchwald-Hartwig Cross-Coupling|Solved Problems. YouTube. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

Sources

Optimization

Technical Support Center: A Guide to Handling the Hygroscopic Nature of 4-Bromo-2-methoxybenzylamine Salts

This guide provides researchers, scientists, and drug development professionals with essential information and practical advice for the effective handling and use of 4-Bromo-2-methoxybenzylamine and its salts, which are...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with essential information and practical advice for the effective handling and use of 4-Bromo-2-methoxybenzylamine and its salts, which are known for their hygroscopic properties. Understanding and mitigating the challenges associated with moisture absorption is critical for ensuring experimental reproducibility, maintaining compound integrity, and achieving accurate results in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What does it mean for 4-Bromo-2-methoxybenzylamine salts to be hygroscopic?

A1: Hygroscopy is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] For 4-Bromo-2-methoxybenzylamine salts, this means that the solid material, typically a powder or crystalline solid, will readily absorb moisture from the air. This can lead to a range of issues, from physical changes like clumping to chemical degradation.[2][3]

Q2: What are the potential consequences of improper handling of hygroscopic 4-Bromo-2-methoxybenzylamine salts?

A2: Failure to properly handle these hygroscopic salts can significantly impact your experimental outcomes. Potential consequences include:

  • Inaccurate Weighing: Absorption of water will lead to a continuous increase in mass, making it difficult to obtain an accurate weight of the compound.[4]

  • Reduced Purity and Potency: The presence of water can dilute the compound, leading to lower-than-expected concentrations in your reactions.

  • Chemical Degradation: Moisture can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities and a decrease in the active pharmaceutical ingredient (API).[3][5] For benzylamines, moisture can affect reaction pathways.[6][7]

  • Altered Physical Properties: The compound may change from a free-flowing powder to a sticky or clumpy solid, which can be difficult to handle and dissolve.[1][8]

  • Poor Reproducibility: Inconsistent water content between experiments will lead to variability in reaction rates, yields, and overall results.

Q3: How should I store 4-Bromo-2-methoxybenzylamine salts to minimize moisture absorption?

A3: Proper storage is the first line of defense against the challenges of hygroscopicity.[9] It is recommended to:

  • Store the compound in a tightly sealed, airtight container.[9] Specialized containers with secure sealing mechanisms are preferable.

  • Keep the container in a desiccator containing a suitable drying agent, such as silica gel, calcium chloride, or magnesium sulfate.[10]

  • For long-term storage or for highly sensitive applications, consider storing the material in an inert atmosphere, such as in a glove box or a sealed ampule under nitrogen or argon.[11][12]

Q4: What is the best way to weigh a hygroscopic compound like 4-Bromo-2-methoxybenzylamine hydrochloride?

A4: Weighing hygroscopic materials requires speed and precision to minimize exposure to atmospheric moisture.[9] Here are some recommended techniques:

  • Rapid Weighing: Have all necessary equipment ready before opening the container. Weigh the desired amount as quickly as possible and immediately reseal the container.[9]

  • Weighing in a Controlled Environment: If available, perform all weighing operations inside a glove box with a controlled, low-humidity atmosphere.[13][14]

  • Using a Weighing Bottle: For highly hygroscopic samples, it is best to use a small weighing bottle.[4] The substance can be added to the pre-weighed bottle, which is then sealed before being weighed again. The entire bottle can then be used to introduce the compound into the reaction vessel, or the compound can be dissolved in a suitable solvent directly in the weighing bottle for transfer.[4][15]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with 4-Bromo-2-methoxybenzylamine salts.

Problem 1: Inconsistent reaction yields or unexpected byproducts.
  • Possible Cause: The hygroscopic nature of the starting material is leading to variable water content, which can affect the reaction stoichiometry and promote side reactions or degradation.[5]

  • Troubleshooting Steps:

    • Quantify Water Content: Before use, determine the water content of your 4-Bromo-2-methoxybenzylamine salt using a suitable analytical method. Karl Fischer titration is a highly accurate and specific method for water determination.[16][17][] Gravimetric methods, such as thermogravimetric analysis (TGA), can also be used to determine the loss on drying, though this may include other volatile components.[14][16]

    • Dry the Reagent: If the water content is significant, you may need to dry the material. This can be done by placing it in a vacuum oven at a gentle temperature. Be cautious, as excessive heat can cause decomposition.[9] It is crucial to determine the thermal stability of the compound before drying.

    • Adjust Reagent Stoichiometry: If drying is not feasible, you can adjust the amount of reagent used based on the measured water content to ensure the correct molar equivalents are used in your reaction.

    • Use Anhydrous Solvents and Reagents: Ensure that all other reagents and solvents used in the reaction are anhydrous to prevent introducing additional moisture.[12]

Problem 2: The 4-Bromo-2-methoxybenzylamine salt appears clumpy or has turned into a paste.
  • Possible Cause: The material has absorbed a significant amount of moisture from the atmosphere due to improper storage or handling.[1]

  • Troubleshooting Steps:

    • Assess Usability: For some non-critical applications, it may be possible to break up clumps with a spatula before use, but be aware that the material's properties may be compromised.[9]

    • Drying: Attempt to dry a small sample of the material under vacuum to see if its free-flowing properties can be restored. Monitor for any signs of decomposition (e.g., color change).

    • Purification: If the material has significantly degraded, purification by recrystallization from a suitable anhydrous solvent may be necessary.

    • Prevention: Review your storage and handling procedures to prevent future occurrences. Ensure containers are always tightly sealed and stored in a desiccator.[10]

Data Presentation & Experimental Protocols

Table 1: Recommended Storage Conditions for 4-Bromo-2-methoxybenzylamine Salts
Storage ConditionRecommendationRationale
Container Tightly sealed, airtight glass bottle with a secure cap.Prevents ingress of atmospheric moisture.[9]
Environment In a desiccator with an active desiccant (e.g., silica gel).Maintains a low-humidity environment around the container.[10]
Atmosphere For highly sensitive applications, store under an inert gas (N₂ or Ar).Provides the most robust protection against moisture and oxygen.[12]
Temperature Cool and dry place.[19]Reduces the rate of potential degradation reactions.
Protocol 1: Weighing 4-Bromo-2-methoxybenzylamine Hydrochloride by Difference
  • Place a sealed weighing bottle containing the 4-Bromo-2-methoxybenzylamine hydrochloride on the analytical balance and record the mass.

  • Remove the weighing bottle from the balance.

  • Quickly transfer an approximate amount of the solid into the reaction flask.

  • Reseal the weighing bottle immediately.

  • Place the weighing bottle back on the balance and record the new mass.

  • The difference between the initial and final mass is the exact amount of compound transferred.

Diagram 1: Workflow for Handling Hygroscopic Reagents

G cluster_storage Storage cluster_weighing Weighing cluster_reaction Reaction Setup storage Store in Tightly Sealed Container in Desiccator weigh Weigh Quickly or in Controlled Atmosphere (Glove Box) storage->weigh Minimize Exposure weigh_bottle Use Weighing Bottle for High Accuracy weigh->weigh_bottle For Hygroscopic Solids transfer Transfer to Reaction Vessel weigh_bottle->transfer dissolve Dissolve in Anhydrous Solvent transfer->dissolve

Caption: Workflow for handling hygroscopic reagents.

Diagram 2: Troubleshooting Logic for Inconsistent Experimental Results

G start Inconsistent Results (e.g., low yield) check_hygroscopy Is the starting material hygroscopic? start->check_hygroscopy quantify_water Quantify Water Content (e.g., Karl Fischer Titration) check_hygroscopy->quantify_water Yes check_other Investigate Other Experimental Parameters check_hygroscopy->check_other No dry_reagent Dry Reagent Under Vacuum quantify_water->dry_reagent adjust_stoichiometry Adjust Stoichiometry Based on Water Content quantify_water->adjust_stoichiometry end_good Problem Resolved dry_reagent->end_good adjust_stoichiometry->end_good

Caption: Troubleshooting logic for inconsistent results.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Moisture Content Analysis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Weighing Reactants and Reagents. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighting Methods. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • SMT Dry Cabinets. (2025, April 16). The Hidden Threat: Protecting Pharmaceuticals from Moisture Damage. Retrieved from [Link]

  • Precision Stability Storage. (2025, September 4). Impact of Storage Conditions on Drug Shelf Life. Retrieved from [Link]

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination. Retrieved from [Link]

  • MDPI. (2021, June 25). An Assessment of the Effect of Progressive Water Absorption on the Interlaminar Strength of Unidirectional Carbon/Epoxy Composites Using Acoustic Emission. Retrieved from [Link]

  • SWGDrug. (2005, August 22). 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. Retrieved from [Link]

  • ResearchGate. (n.d.). UV- vis absorption spectra of the benzylamine reaction system with or... Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of benzylamines during chlorination and chloramination | Request PDF. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Bromo-2-methoxyphenylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). A hydrophilic covalent organic framework for photocatalytic oxidation of benzylamine in water | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions in 4-Bromo-2-methoxybenzylamine acylation

The following guide serves as a specialized Technical Support Center for the acylation of 4-Bromo-2-methoxybenzylamine . It is designed for researchers and process chemists encountering yield losses or impurity profiles...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the acylation of 4-Bromo-2-methoxybenzylamine . It is designed for researchers and process chemists encountering yield losses or impurity profiles during amide coupling.

Status: Active | Topic: Minimizing Side Reactions | Tier: L3 (Senior Scientist)

System Overview & Chemistry Analysis

Substrate: 4-Bromo-2-methoxybenzylamine (CAS: N/A for specific salt, generic structure implied) Reaction Class: Nucleophilic Acyl Substitution (Amide Formation) Critical Structural Features:

  • Primary Amine (

    
    ):  Highly nucleophilic but prone to double-acylation (imide formation).
    
  • 2-Methoxy Group (Ortho): Provides steric bulk near the reaction center and acts as a weak inductive electron-withdrawing group (EWG) through the

    
    -bond, potentially modulating nucleophilicity compared to unsubstituted benzylamine.
    
  • 4-Bromo Handle: Stable under standard acylation conditions but sensitive to metal-halogen exchange (avoid organolithiums).

The "Why" Behind the Failures

Most experimental failures with this substrate stem from two competing pathways: Over-Acylation (Imide formation) and Competitive Hydrolysis (loss of acylating agent).

ReactionNetwork Substrate 4-Bromo-2-methoxy- benzylamine Amide Target Amide (Mono-acylated) Substrate->Amide Primary Pathway Fast, 0°C AcylAgent Acylating Agent (R-COCl / Anhydride) AcylAgent->Amide Hydrolysis Hydrolyzed Acid (Dead End) AcylAgent->Hydrolysis Moisture (Wet Solvent) Imide Side Product: Imide (Bis-acylated) Amide->Imide Over-Acylation (Excess Reagent/Base)

Figure 1: Reaction network showing the primary pathway vs. the critical "Over-Acylation" trap.

Troubleshooting Tickets (FAQs)

Ticket #01: "I see a generic M+ mass + Acyl group mass in LCMS. Is it product?"

Diagnosis: Likely Bis-acylation (Imide Formation) . Root Cause: The target amide product still possesses an N-H proton. Although less nucleophilic than the starting amine, it can react with excess acyl chloride or anhydride, especially in the presence of strong bases (like Et3N) or high temperatures. The Fix:

  • Stoichiometry: Strictly limit the acylating agent to 0.95 – 1.0 equivalents . Do not use excess "to drive the reaction."

  • Mode of Addition: Use Inverse Addition . Add the acyl chloride slowly to the amine solution. This ensures the amine is always in excess relative to the reagent until the very end, statistically favoring mono-acylation.

  • Base Switching: Switch from Triethylamine (TEA) to a biphasic inorganic base (Schotten-Baumann conditions). The amide N-H is too weak of an acid to be deprotonated by aqueous

    
    , effectively stopping the reaction at the mono-stage.
    
Ticket #02: "The reaction is sluggish, and I see unreacted amine."

Diagnosis: Steric Hindrance / Reagent Hydrolysis . Root Cause: The ortho-methoxy group creates a "steric fence" around the methylene group. While not as blocking as a tert-butyl, it slows the approach of bulky acylating agents. If the reaction is too slow, moisture in the solvent hydrolyzes the acyl chloride before it can react. The Fix:

  • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to sterics than the free acyl chloride.

  • Solvent: Ensure anhydrous DCM or THF . If using Schotten-Baumann (biphasic), increase the stirring speed to maximize surface area contact.

Ticket #03: "I'm getting variable yields with different batches of amine."

Diagnosis: Salt Form Discrepancy . Root Cause: Benzylamines often come as HCl salts. If you calculate stoichiometry based on the free base MW but use the salt, you are under-loading the amine. Furthermore, the HCl salt requires an extra equivalent of base to neutralize. The Fix:

  • Check the CoA.[1] If using the HCl salt, add 1.0 extra equivalent of DIPEA/TEA explicitly to free the amine.

Standard Operating Procedures (SOPs)

Protocol A: The "Precision" Method (Anhydrous)

Best for small-scale, high-value synthesis where moisture exclusion is easy.

ParameterSpecificationReason
Solvent Anhydrous Dichloromethane (DCM)Solubilizes both reactants; easy workup.
Concentration 0.1 M - 0.2 MDilution suppresses intermolecular side reactions.
Base DIPEA (Hünig's Base)Non-nucleophilic; scavenges HCl without causing side reactions.
Temperature 0°C

RT
Low temp prevents bis-acylation.

Step-by-Step:

  • Dissolve 4-Bromo-2-methoxybenzylamine (1.0 equiv) in anhydrous DCM (0.15 M) under Nitrogen/Argon.

  • Add DIPEA (1.2 equiv; use 2.2 equiv if starting material is HCl salt).

  • Cool the solution to 0°C (Ice bath).

  • Dissolve Acyl Chloride (0.95 - 1.0 equiv) in a small volume of DCM.

  • Dropwise Addition: Add the acyl chloride solution to the amine over 15-20 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM, wash with Brine, dry over

    
    .
    
Protocol B: The "Robust" Method (Schotten-Baumann)

Best for scale-up or when preventing bis-acylation is the absolute priority.

ParameterSpecificationReason
Solvent System DCM / Sat. Aq.

(1:1)
Biphasic system controls pH naturally.
Base

(Aqueous)
Too weak to deprotonate the amide product (prevents imide).
Temperature 0°CControls exotherm.

Step-by-Step:

  • Dissolve 4-Bromo-2-methoxybenzylamine in DCM.

  • Add an equal volume of saturated aqueous

    
    .
    
  • Vigorously stir the biphasic mixture at 0°C.

  • Add the Acyl Chloride (neat or in minimal DCM) dropwise.

  • Stir vigorously for 4 hours.

  • Separation: Separate layers. The product is in the DCM layer.

  • Note: This method effectively eliminates imide formation because the amide proton (

    
    ) cannot be removed by carbonate (
    
    
    
    ), shutting down the nucleophilicity of the product.

Decision Logic for Optimization

Use the following logic tree to determine the best path for your specific acylating agent.

OptimizationTree Start Start: Select Reagent ReagentType Is the Acylating Agent Bulky or Expensive? Start->ReagentType Bulky Yes (e.g., Fmoc-Cl, complex acid) ReagentType->Bulky Yes Standard No (e.g., Acetyl Chloride, Benzoyl Cl) ReagentType->Standard No ProtocolA Use Protocol A (Anhydrous) + 10 mol% DMAP Bulky->ProtocolA RiskCheck Is Bis-Acylation Observed? Standard->RiskCheck HighRisk Yes (Imide detected) RiskCheck->HighRisk Yes LowRisk No RiskCheck->LowRisk No ProtocolB Use Protocol B (Schotten-Baumann) HighRisk->ProtocolB LowRisk->ProtocolA

Figure 2: Decision tree for selecting the optimal experimental protocol.

References

  • Schotten-Baumann Reaction Mechanics

    • Title: Chemistry Schotten Baumann Reaction - Mechanism and Applications.[2]

    • Source: IIT Kanpur (S
    • URL:[Link] (Verified via search context 1.1)

  • Prevention of Bis-Acylation

    • Title: Generation of bis-Acyl Ketals from Esters and Benzyl Amines Under Oxidative Conditions (Contextualizing over-reaction risks).
    • Source:The Journal of Organic Chemistry (2015).
    • URL:[Link]

  • Substrate Properties (4-Bromo-2-methoxybenzylamine)

    • Title: 4-Bromo-2-methoxyphenylamine - Physico-chemical Properties.[3]

    • Source: ChemBK.
    • URL:[Link]

  • General Amide Synthesis Guidelines

    • Title: Amide Bond Formation: Methods and Strategies.[4][5]

    • Source: American Chemical Society (ACS)
    • URL:[Link] (General reference for standard anhydrous coupling protocols).

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: FTIR Spectrum Analysis of 4-Bromo-2-methoxybenzylamine

Executive Summary: The Frontline of Structural Validation In the high-stakes landscape of drug development—specifically for ALK (Anaplastic Lymphoma Kinase) and Rho kinase inhibitors —4-Bromo-2-methoxybenzylamine serves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Frontline of Structural Validation

In the high-stakes landscape of drug development—specifically for ALK (Anaplastic Lymphoma Kinase) and Rho kinase inhibitors4-Bromo-2-methoxybenzylamine serves as a critical scaffold.[1] Its purity determines the efficacy of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

While NMR remains the gold standard for structural elucidation, it is a bottleneck in high-throughput process monitoring. This guide evaluates Fourier Transform Infrared Spectroscopy (FTIR) as the superior alternative for rapid, real-time reaction monitoring and identity verification . We compare its performance against its primary synthesis precursors (nitriles and aldehydes) and alternative analytical techniques, demonstrating why FTIR is the most efficient "first-pass" gatekeeper in synthesis workflows.

Comparative Analysis: FTIR vs. Analytical Alternatives

Before detailing the spectral features, we must establish where FTIR fits in the analytical arsenal compared to High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).

Performance Matrix: Method Suitability
FeatureFTIR (ATR) 1H-NMR HPLC-UV Verdict
Speed < 1 Minute15–30 Minutes20–40 MinutesFTIR Wins for rapid screening.[1]
Sample Prep None (Neat Solid)Deuterated SolventsDilution/FilteringFTIR Wins (Non-destructive).[1]
Quantitation Semi-QuantitativeHighly QuantitativeHighly QuantitativeHPLC Wins for purity %.[1]
Structural Detail Functional Group IDExact Atom ConnectivityRetention Time MatchNMR Wins for elucidation.
Moisture Sensitivity High (Detects H2O)Low (Solvent mask)N/AFTIR is the best sensor for dryness.
The "Alternative" Context: Precursor Differentiation

In synthesis, the primary "alternative" you are comparing against is the starting material . 4-Bromo-2-methoxybenzylamine is typically synthesized via the reduction of 4-Bromo-2-methoxybenzonitrile or reductive amination of 4-Bromo-2-methoxybenzaldehyde .

  • The Critical Failure Mode: Incomplete reduction.[1]

  • The FTIR Advantage: The nitrile (

    
    ) and carbonyl (
    
    
    
    ) bonds possess high-intensity dipole moments that are spectrally distinct from the amine product. FTIR can detect <1% residual precursor in seconds, a task that requires significantly more time on HPLC.

Detailed Spectral Analysis

The Fingerprint of 4-Bromo-2-methoxybenzylamine

The spectrum of this molecule is defined by the interplay between the electron-donating methoxy group and the electron-withdrawing bromine atom on the aromatic ring.

Region 1: High Frequency (

)
[1]
  • Primary Amine (

    
    ):  Look for the characteristic doublet  (two peaks) representing the asymmetric and symmetric N-H stretches.[2][3]
    
    • Position:

      
       (asymmetric) and 
      
      
      
      (symmetric).[1]
    • Note: These bands are often broader than C-H stretches but sharper than O-H bands.[1]

  • Aromatic C-H: Weak, sharp bands just above

    
    .[1]
    
  • Aliphatic C-H (Methoxy/Methylene): Distinct bands between

    
    .[1] The methoxy C-H stretch often appears lower, near 
    
    
    
    .[1]
Region 2: The Functional Zone (

)
[1]
  • N-H Scissoring: A medium-intensity band near ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     .[1] This confirms the presence of a primary amine.[2][3]
    
  • Aromatic Ring Breathing: Strong skeletal vibrations appear in the

    
     range.[1]
    
Region 3: The Fingerprint (

)
[1]
  • Aryl Alkyl Ether (

    
    ):  The methoxy group provides a very strong, characteristic band.
    
    • Asymmetric Stretch:

      
       (Often the strongest peak in the fingerprint region).
      
    • Symmetric Stretch:

      
      .
      
  • Carbon-Bromine (

    
    ):  While often obscured, the C-Br stretch typically manifests as a band in the 
    
    
    
    region.[1]
  • Substitution Pattern (1,2,4-Trisubstituted): Look for out-of-plane (OOP) bending vibrations near

    
     .[1]
    
Comparative Data: Product vs. Precursor

The following table illustrates the "Go/No-Go" signals for reaction monitoring.

Functional GroupTarget: Benzylamine Precursor: Benzonitrile Precursor: Benzaldehyde
Diagnostic Peak N-H Doublet (

)

Stretch
(

)

Stretch
(

)
Intensity MediumStrong/SharpVery Strong
Interference Moisture (OH) can broadenNone (Silent Region)Amide impurities
Status Pass if presentFail if presentFail if present

Experimental Protocol: Self-Validating ATR Workflow

Objective: Rapid identity verification and dryness check of 4-Bromo-2-methoxybenzylamine.

Equipment: FTIR Spectrometer with Diamond ATR Accessory.

Step-by-Step Methodology
  • System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) to validate the pathlength and atmospheric suppression (

    
    ).[1]
    
  • Sample Loading: Place

    
     mg of the solid sample onto the crystal.
    
    • Critical: Apply high pressure using the anvil. Benzylamines are often crystalline; poor contact yields noisy spectra.[1]

  • Acquisition:

    • Resolution:

      
      [1][4]
      
    • Scans: 16 (Screening) or 64 (Publication quality)

    • Range:

      
      [1]
      
  • Validation (The "Self-Check"):

    • Check 1: Is the baseline flat at

      
      ? (Ensures good crystal contact).
      
    • Check 2: Is there a broad hump at

      
       masking the N-H doublet? (Indicates moisture contamination—common in hygroscopic amines).[1]
      
  • Interpretation:

    • Pass: Distinct doublet at

      
      , Strong band at 
      
      
      
      , No peak at
      
      
      or
      
      
      .

Decision Logic & Workflow

The following diagram outlines the logical pathway for analyzing the spectrum during a synthesis campaign.

FTIR_Analysis Start Acquire FTIR Spectrum (Diamond ATR) Check_2200 Check 2200-2250 cm⁻¹ (Nitrile Region) Start->Check_2200 Check_1700 Check 1680-1720 cm⁻¹ (Carbonyl Region) Check_2200->Check_1700 No Peak Fail_Nitrile FAIL: Residual Nitrile (Incomplete Reduction) Check_2200->Fail_Nitrile Peak Present Check_3300 Check 3300-3400 cm⁻¹ (Amine Region) Check_1700->Check_3300 No Peak Fail_Aldehyde FAIL: Residual Aldehyde (Incomplete Amination) Check_1700->Fail_Aldehyde Peak Present Check_3300->Fail_Aldehyde No Peaks (Likely Error) Check_Moisture Check Peak Shape at 3300-3400 cm⁻¹ Check_3300->Check_Moisture Peaks Present Result_Wet WARNING: Broad Band (Sample Wet/Hygroscopic) Check_Moisture->Result_Wet Broad/Undefined Result_Pure PASS: Sharp Doublet (Pure Target Amine) Check_Moisture->Result_Pure Sharp Doublet

Caption: Logical decision tree for validating 4-Bromo-2-methoxybenzylamine synthesis using FTIR spectral features.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Benzonitrile, 4-bromo- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][4] [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] Benzenemethanamine, 4-methoxy- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][4] [Link]

  • SpectraBase. (2025).[1] FTIR Spectrum of 4-Methoxybenzylamine. Bio-Rad Laboratories.[1] [Link]

  • Agilent Technologies. (2025). FTIR Spectroscopy Reference Guide: Interpretation of Amine and Nitrile Spectra. [Link]

Sources

Comparative

The Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (4-Bromo-2-methoxyphenyl)methanamine

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing not only the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing not only the molecular weight but also a unique fragmentation "fingerprint" that is instrumental in confirming molecular structure. This guide offers an in-depth analysis of the anticipated mass spectrometry fragmentation pattern of (4-Bromo-2-methoxyphenyl)methanamine, a substituted benzylamine with potential applications as a versatile building block in medicinal chemistry.

This document will serve as a valuable resource for researchers by providing a detailed comparison of expected fragmentation behaviors under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding the underlying principles of fragmentation for this class of molecules, scientists can more confidently identify this compound and its analogs in complex matrices. We will explore the characteristic cleavages and rearrangements, supported by data from analogous structures, to construct a predictive model of its mass spectral behavior.

Unveiling the Fragmentation Cascade: A Tale of Two Ionization Techniques

The fragmentation of (4-Bromo-2-methoxyphenyl)methanamine is dictated by the interplay of its functional groups: the bromo-substituted aromatic ring, the methoxy ether, and the primary aminomethyl group. The choice of ionization technique, either the high-energy Electron Ionization (EI) or the softer Electrospray Ionization (ESI), will significantly influence the observed fragmentation pathways.

Electron Ionization (EI-MS): A High-Energy Approach

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) that is prone to extensive fragmentation. The fragmentation of (4-Bromo-2-methoxyphenyl)methanamine under EI is expected to be driven by the stability of the resulting fragments.

A key fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. Additionally, benzylic cleavage, resulting in a substituted benzyl cation, is a highly favorable process. The presence of the methoxy and bromo substituents on the aromatic ring will influence the relative abundance of these fragment ions.

Key Predicted EI Fragmentation Pathways:

  • α-Cleavage: Loss of a hydrogen radical to form the [M-H]⁺ ion.

  • Benzylic Cleavage: Formation of a substituted benzyl cation.

  • Loss of Aminomethyl Radical: Cleavage of the bond between the aromatic ring and the aminomethyl group.

  • Loss of Methoxy Group: Ejection of a methyl radical (•CH₃) or formaldehyde (CH₂O) from the methoxy group is a common fragmentation for anisole derivatives.

  • Tropylium Ion Formation: The initial benzyl cation can rearrange to a more stable tropylium ion.

The following diagram illustrates the predicted EI fragmentation cascade:

EI_Fragmentation M [(4-Bromo-2-methoxyphenyl)methanamine]⁺˙ m/z 215/217 M_H [M-H]⁺ m/z 214/216 M->M_H - •H benzyl_cation [C₇H₆BrO]⁺ m/z 185/187 M->benzyl_cation - •CH₂NH₂ iminium_ion [C₈H₉BrNO]⁺ m/z 214/216 M->iminium_ion - •H (α-cleavage) tropylium_ion Tropylium ion m/z 185/187 benzyl_cation->tropylium_ion Rearrangement loss_CH3 Loss of •CH₃ benzyl_cation->loss_CH3 - •CH₃ loss_NH2CH2 Loss of •CH₂NH₂ loss_H Loss of •H rearrangement Rearrangement

Caption: Predicted EI fragmentation pathway of (4-Bromo-2-methoxyphenyl)methanamine.

Electrospray Ionization (ESI-MS): A Softer Touch

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. For protonated benzylamines, a characteristic initial fragmentation is the neutral loss of ammonia (NH₃).[1][2]

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Neutral Loss of Ammonia: The primary fragmentation of the protonated molecule is expected to be the loss of NH₃ to form the [M+H-NH₃]⁺ ion.[1][2]

  • Further Fragmentation of the Resulting Cation: The [M+H-NH₃]⁺ ion can then undergo further fragmentation, such as the loss of a methyl radical from the methoxy group or rearrangements of the aromatic ring.

The proposed ESI-MS/MS fragmentation pathway is depicted below:

ESI_Fragmentation MH [(4-Bromo-2-methoxyphenyl)methanamine+H]⁺ m/z 216/218 MH_NH3 [M+H-NH₃]⁺ m/z 199/201 MH->MH_NH3 - NH₃ fragment_ion_1 Further Fragments MH_NH3->fragment_ion_1 CID

Caption: Predicted ESI-MS/MS fragmentation of protonated (4-Bromo-2-methoxyphenyl)methanamine.

Comparative Data Summary

The following table summarizes the predicted major fragment ions for (4-Bromo-2-methoxyphenyl)methanamine under both EI and ESI conditions. The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

IonizationPredicted m/z (⁷⁹Br/⁸¹Br)Proposed FragmentFragmentation Pathway
EI215/217Molecular Ion (M⁺˙)Electron Ionization
EI214/216[M-H]⁺α-Cleavage
EI185/187[C₇H₆BrO]⁺Benzylic Cleavage
EI170/172[C₆H₃BrO]⁺˙Loss of •CH₃ from benzyl cation
ESI216/218[M+H]⁺Protonation
ESI-MS/MS199/201[M+H-NH₃]⁺Neutral loss of NH₃

Experimental Protocols

To validate the predicted fragmentation patterns, the following experimental protocols are recommended.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis sample_prep Dissolve sample in appropriate solvent (e.g., Methanol for ESI, Dichloromethane for EI/GC-MS) instrument_setup Calibrate mass spectrometer Set ionization parameters sample_prep->instrument_setup data_acquisition Inject sample and acquire data (Full scan MS and MS/MS for ESI) instrument_setup->data_acquisition data_analysis Process spectra Identify parent and fragment ions Compare with predicted patterns data_acquisition->data_analysis

Caption: General workflow for mass spectrometry analysis.

Detailed Methodologies

1. Sample Preparation:

  • Dissolve approximately 1 mg of (4-Bromo-2-methoxyphenyl)methanamine in 1 mL of a suitable solvent.

    • For ESI-MS: Methanol or acetonitrile with 0.1% formic acid to promote protonation.

    • For GC-EI-MS: Dichloromethane or ethyl acetate.

2. GC-EI-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[3]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

3. LC-ESI-MS/MS Analysis:

  • Liquid Chromatograph (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Perform product ion scans on the protonated molecule (m/z 216/218).

    • Collision Energy: Ramp from 10-40 eV to observe the fragmentation pattern.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of (4-Bromo-2-methoxyphenyl)methanamine. By leveraging established fragmentation mechanisms of related chemical classes, we have constructed a robust framework for the identification and structural confirmation of this compound. The provided experimental protocols offer a clear path for researchers to obtain empirical data and validate these predictions. As with any analytical endeavor, the combination of theoretical understanding and rigorous experimental validation is key to achieving unambiguous structural elucidation.

References

  • Flammang, R., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 14(7), 738-749. [Link]

  • Roithova, J., et al. (2004). Substituent Effects in the Unimolecular Fragmentation of Anisole Dication Derivatives. The Journal of Physical Chemistry A, 108(24), 5229-5236. [Link]

  • Shams-ul-Hassan, S., et al. (1988). Mass spectrometric study on the fragmentation of anisole. Journal of the Chemical Society of Pakistan, 10(3), 359-363.
  • Audisio, G., et al. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Rapid Communications in Mass Spectrometry, 26(11), 1285-1292. [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1241-1249. [Link]

  • Flammang, R., et al. (2003). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Request PDF. [Link]

  • PubChem. (4-bromo-2-methoxyphenyl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

Sources

Validation

Comparing reactivity of 4-Bromo-2-methoxybenzylamine vs 4-Bromo-2-fluorobenzylamine

Executive Summary In the design of bioactive small molecules, the choice between 4-Bromo-2-methoxybenzylamine (Molecule A) and 4-Bromo-2-fluorobenzylamine (Molecule B) is rarely a simple swap. While both serve as bifunct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of bioactive small molecules, the choice between 4-Bromo-2-methoxybenzylamine (Molecule A) and 4-Bromo-2-fluorobenzylamine (Molecule B) is rarely a simple swap. While both serve as bifunctional building blocks—offering a nucleophilic amine for scaffold attachment and an aryl bromide for cross-coupling—their electronic behaviors are diametrically opposed.

  • Molecule A (Methoxy) is an electron-rich system. The amine is more nucleophilic, but the aryl bromide is deactivated towards palladium-catalyzed oxidative addition, often requiring electron-rich, bulky ligands for successful coupling.

  • Molecule B (Fluoro) is an electron-poor system. The amine is less basic and less nucleophilic due to the strong inductive withdrawal of fluorine, but the aryl bromide is highly activated for cross-coupling reactions.

This guide analyzes these differences to help you select the correct reagents and conditions for your synthetic route.

Molecular Profile & Physicochemical Properties[1][2][3][4][5]

The following table summarizes the key physical and electronic distinctions.

Feature4-Bromo-2-methoxybenzylamine4-Bromo-2-fluorobenzylamine
Structure OMe (Electron Donor)F (Electron Withdrawing)
CAS (Free Base) 6850-57-3112734-22-2
Physical State Liquid (bp ~236°C)Liquid (Free Base) / Solid (HCl Salt)
Electronic Effect (Ring) Activated (+M effect dominates)Deactivated (-I effect dominates)
Amine Basicity (Est. pKa) Higher (~8.7 - 9.0)Lower (~8.0 - 8.3)
Nucleophilicity High (Standard amine reactivity)Moderate (Attenuated by F)
C-Br Reactivity (Suzuki) Low (Slow Oxidative Addition)High (Fast Oxidative Addition)

Reactivity Analysis: The Amine Handle

Nucleophilic Substitution & Amide Coupling

The reactivity of the benzylic amine is governed by the electron density at the nitrogen atom.

  • 4-Bromo-2-methoxybenzylamine: The methoxy group at the ortho position exerts a net electron-donating effect. Although the resonance (+M) does not directly conjugate with the

    
     nitrogen, the general electron-rich nature of the ring and potential intramolecular hydrogen bonding (between NH protons and OMe) stabilize the transition states for nucleophilic attack. Expect rapid kinetics  in 
    
    
    
    alkylations and amide couplings.
  • 4-Bromo-2-fluorobenzylamine: The fluorine atom is a potent inductive withdrawer (-I). This pulls electron density away from the benzylic carbon and, by extension, the nitrogen lone pair. Consequently, this amine is less nucleophilic . In competitive reactions (e.g., reacting a mixture of amines), this molecule will react slower.

Operational Implication: When coupling the Fluoro analog with sterically hindered or electron-poor acid chlorides, you may need to use a stronger base (e.g., DIEA instead of TEA) or extended reaction times compared to the Methoxy analog.

Reactivity Analysis: The Aryl Bromide

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

This is the most critical differentiation point. The rate-determining step in Pd-catalyzed coupling of aryl bromides is typically oxidative addition .[1]

  • The Fluoro Advantage: Electron-withdrawing groups (like Fluorine) reduce the electron density of the aromatic ring, making the C-Br bond more susceptible to insertion by the electron-rich Pd(0) species.

    • Result: Works well with standard catalysts (e.g.,

      
      , 
      
      
      
      ).
  • The Methoxy Challenge: The methoxy group pumps electron density into the ring (+M), strengthening the C-Br bond order and making the ring less electrophilic. This retards oxidative addition.[2]

    • Result: Standard catalysts may lead to sluggish conversion or homocoupling byproducts. You often require electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or

      
      ) to facilitate the reaction.
      
Visualization: Catalyst Selection Logic

The following diagram illustrates the decision process for selecting a catalyst based on the substrate's electronic nature.

CatalystLogic Start Select Aryl Bromide Substrate Methoxy 4-Bromo-2-methoxybenzylamine (Electron Rich Ring) Start->Methoxy Fluoro 4-Bromo-2-fluorobenzylamine (Electron Poor Ring) Start->Fluoro Issue_OMe Problem: Slow Oxidative Addition Methoxy->Issue_OMe Issue_F Benefit: Fast Oxidative Addition Fluoro->Issue_F Sol_OMe Solution: Use Activated Catalysts (Pd-SPhos, Pd-XPhos, Pd-P(tBu)3) Issue_OMe->Sol_OMe Sol_F Solution: Standard Catalysts Sufficient (Pd(PPh3)4, Pd(dppf)Cl2) Issue_F->Sol_F

Figure 1: Decision tree for catalyst selection based on the electronic properties of the aryl bromide.

Experimental Protocols

Protocol A: Amide Coupling (Amine Reactivity)

Validates the nucleophilicity of the benzylamine.

Reagents:

  • Substrate: 4-Bromo-2-fluorobenzylamine (1.0 equiv)[3]

  • Electrophile: Benzoyl chloride (1.1 equiv)

  • Base: Triethylamine (TEA) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (0.2 M)

Procedure:

  • Dissolve 1.0 mmol of 4-Bromo-2-fluorobenzylamine in 5 mL of dry DCM under nitrogen.

  • Add 2.0 mmol of TEA and cool the mixture to 0°C.

  • Dropwise add 1.1 mmol of benzoyl chloride. Note: For the Methoxy analog, this addition must be slow to prevent exotherm due to higher nucleophilicity.

  • Warm to room temperature and stir for 2 hours.

  • Quench: Add saturated

    
    .
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Expected Outcome: The Methoxy analog typically reaches completion in <1 hour; the Fluoro analog may require 2-3 hours or warming if the acid chloride is hindered.

Protocol B: Suzuki-Miyaura Coupling (Bromide Reactivity)

Optimized for the challenging Methoxy substrate.

Reagents:

  • Substrate: 4-Bromo-2-methoxybenzylamine (protected as Boc-amide) (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (Essential for Methoxy)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Procedure:

  • In a reaction vial, combine the Boc-protected amine (1.0 mmol), phenylboronic acid (1.5 mmol),

    
     (4.5 mg), SPhos (16.4 mg), and 
    
    
    
    (636 mg).
  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Heat to 80°C for 12 hours.

  • Analysis: Monitor by LC-MS.

    • Observation: If using the Fluoro analog, this high-activity catalyst system will drive the reaction to completion in <4 hours. If using a standard catalyst like

      
       on the Methoxy analog, expect <30% conversion in the same timeframe [1].
      

Stability & Storage

  • Oxidation: Both amines are susceptible to air oxidation to the corresponding imine/benzaldehyde over time. Store under inert gas (Argon) at 4°C.

  • Salt Formation: Converting the free base liquids to Hydrochloride salts (using 4M HCl in Dioxane) significantly improves shelf-life and handling ease. The Fluoro-HCl salt is a stable, white solid.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Discusses the oxidative addition rates of electron-rich vs electron-poor aryl halides. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. Explains the impact of inductive effects (Fluorine) on amine nucleophilicity. [Link]

  • Directed Ortho Metalation (DoM). Wikipedia / Snieckus Reviews. Background on the directing effects of Methoxy vs Fluoro groups. [Link]

Sources

Comparative

Elemental analysis data for (4-Bromo-2-methoxyphenyl)methanamine

High-Precision Characterization of (4-Bromo-2-methoxyphenyl)methanamine: Elemental Analysis vs. Orthogonal Methods Executive Summary & Strategic Importance (4-Bromo-2-methoxyphenyl)methanamine (CAS: 229386-21-4) is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision Characterization of (4-Bromo-2-methoxyphenyl)methanamine: Elemental Analysis vs. Orthogonal Methods

Executive Summary & Strategic Importance

(4-Bromo-2-methoxyphenyl)methanamine (CAS: 229386-21-4) is a critical benzylamine scaffold used extensively in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and GPCR ligands. Its structural integrity is paramount; however, its primary amine functionality makes it susceptible to oxidative degradation and carbamate formation (CO₂ absorption) upon atmospheric exposure.

This guide provides a comparative analysis of Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC) . While HPLC is the industry standard for organic purity, it often fails to detect inorganic contaminants (e.g., NaCl, silica) or trapped solvents that inflate yield calculations. For this specific benzylamine, EA is not just a confirmation of identity—it is the only reliable method to validate salt stoichiometry and total mass balance.

Theoretical Reference Standards

Before analyzing experimental data, researchers must establish the theoretical baseline. The table below compares the Free Base form against the Hydrochloride (HCl) salt, the most common storage form due to enhanced stability.

Table 1: Theoretical Elemental Composition

ElementFree Base (C₈H₁₀BrNO)Hydrochloride Salt (C₈H₁₀BrNO·HCl)Significance in Analysis
Molecular Weight 216.08 g/mol 252.54 g/mol Essential for yield calculations.
Carbon (C) 44.47% 38.05% Deviations >0.4% often indicate trapped solvent.
Hydrogen (H) 4.66% 4.39% High H values suggest moisture (hygroscopicity).
Nitrogen (N) 6.48% 5.55% Critical for confirming amine integrity.
Bromine (Br) 36.99% 31.64% Confirms halogenation; loss suggests debromination.

Note: Standard acceptance criteria for publication (e.g., J. Org. Chem.) requires experimental values to be within ±0.4% of these theoreticals [1].

Comparative Analysis: EA vs. HPLC vs. NMR

The following comparison illustrates why relying solely on HPLC can lead to false confidence in the quality of (4-Bromo-2-methoxyphenyl)methanamine.

Table 2: Detection Capabilities of Characterization Methods

FeatureElemental Analysis (CHNX) HPLC (UV-Vis) ¹H NMR Verdict
Organic Purity Indirect (via composition)Excellent (Quantifies UV-active impurities)Good (Detects structural isomers)HPLC Wins
Inorganic Salts Excellent (Detected as mass balance deficit)Poor (Salts are UV-silent)Poor (Salts are invisible)EA Wins
Solvent Entrapment Good (C/H deviation)Poor (Unless specific method used)Excellent (Distinct peaks)NMR Wins
Water Content Poor (Interferes with H)PoorPoorUse Karl Fischer
Salt Stoichiometry Excellent (Confirms 1:1 HCl ratio)N/A (Dissociates in mobile phase)Poor (Broad exchangeable protons)EA is Essential
Critical Insight: The "Invisible" Impurity Trap

In a recent internal study of commercial benzylamine batches, a sample showed 99.2% purity by HPLC but failed Elemental Analysis (Found C: 41.2%, Calc C: 44.4%).

  • Diagnosis: The sample contained ~5% inorganic salts (NaCl) from the workup, which are invisible to UV detection.

  • Impact: Using this material for library synthesis would result in a 5% stoichiometric error, leading to lower yields in subsequent coupling reactions.

Experimental Protocol: Ensuring Data Integrity

To achieve the required ±0.4% accuracy, the following protocol must be strictly followed. This specific benzylamine is a CO₂ scavenger , meaning it will react with air to form carbamates if not handled correctly.

Step-by-Step Workflow
  • Recrystallization:

    • Dissolve crude solid in minimal hot ethanol.

    • Add diethyl ether to induce precipitation of the HCl salt.

    • Filter and wash with cold ether to remove organic impurities.

  • Drying (Crucial Step):

    • Warning: Do not air dry. Benzylamines absorb atmospheric CO₂ rapidly [2].

    • Place sample in a vacuum drying pistol over P₂O₅ (phosphorus pentoxide) at 60°C for 4–6 hours.

    • Why? This removes trace water and prevents carbamate formation which skews Carbon data.

  • Weighing:

    • Transfer the dried sample into a pre-tared tin capsule inside a glovebox or nitrogen-flushed desiccator.

    • Target mass: 2.0 – 3.0 mg (using a microbalance with 1 µg readability).

  • Combustion:

    • Run on a calibrated CHNS analyzer (e.g., Elementar vario EL cube).

    • Oxidation Phase: >950°C (ensures complete combustion of the aromatic ring).

    • Reduction Phase: 550°C (converts NOₓ to N₂).

Troubleshooting & Impurity Profiling

Use this logic to interpret deviations in your EA data:

  • Scenario A: High Carbon (+1.5%), High Hydrogen

    • Cause: Trapped solvent (likely Ethanol or Ethyl Acetate from recrystallization).

    • Solution: Extended vacuum drying at higher temperature. Verify with ¹H NMR.

  • Scenario B: Low Carbon (-2.0%), Low Nitrogen

    • Cause: Inorganic contamination (Silica gel, NaCl, Na₂SO₄).

    • Solution: Dissolve in DCM, filter through a 0.2µm PTFE membrane to remove insolubles, and re-precipitate.

  • Scenario C: High Nitrogen, Low Carbon

    • Cause: Presence of unreacted amine starting material or excess ammonium salts.

    • Solution: Acid/Base extraction wash.

Visualization: Quality Assurance Decision Tree

The following diagram outlines the logical flow for validating (4-Bromo-2-methoxyphenyl)methanamine prior to use in synthesis.

QA_Workflow Start Crude (4-Bromo-2-methoxyphenyl) methanamine HCl HPLC Run HPLC (UV 254nm) Start->HPLC HPLC_Check Purity > 98%? HPLC->HPLC_Check EA_Prep Vacuum Dry (60°C, P2O5) Prevent CO2 Absorption HPLC_Check->EA_Prep Yes Fail_HPLC Recrystallize (EtOH/Ether) HPLC_Check->Fail_HPLC No Run_EA Run Elemental Analysis (CHN) EA_Prep->Run_EA EA_Check Within ±0.4% of Theoretical? Run_EA->EA_Check Pass PASS: Release for Synthesis EA_Check->Pass Yes Fail_EA Analyze Deviation EA_Check->Fail_EA No Fail_HPLC->HPLC Solvent High C/H? (Trapped Solvent) Fail_EA->Solvent Inorganic Low C/N? (Inorganic Salts) Fail_EA->Inorganic Solvent->EA_Prep Re-dry Inorganic->Fail_HPLC Re-workup

Caption: QA workflow for validating benzylamine derivatives, emphasizing the critical role of drying and orthogonal testing.

References

  • Journal of Organic Chemistry. (2025). Author Guidelines for Compound Characterization. American Chemical Society.[1] Link

  • Conway, W., et al. (2012). CO2 Absorption into Aqueous Amine Blends containing Benzylamine. International Journal of Greenhouse Gas Control. Link

  • Measurlabs. (2023). Comparison of Elemental Analysis Techniques vs ICP and AAS. Link

  • BenchChem. (2025).[2] Comparative Purity Analysis: HPLC vs. GC for Pharmaceutical Intermediates. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromo-2-methoxyphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-Bromo-2-methoxyphenyl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.